3-methyl-2H-1,2,4-oxadiazol-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRLQDJTVWZXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)ON1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)ON1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-methyl-2H-1,2,4-oxadiazol-5-one
For the attention of: Researchers, scientists, and drug development professionals.
Preamble:
The 1,2,4-oxadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[1][2][3][4][5] This guide aims to provide a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological activities of the specific derivative, 3-methyl-2H-1,2,4-oxadiazol-5-one. However, a thorough search of the available scientific literature reveals a notable scarcity of specific experimental data for this exact compound. Therefore, this document will provide a broader overview of the 1,2,4-oxadiazol-5-one class of compounds, drawing on data from closely related analogues to infer potential characteristics and methodologies.
Physicochemical Properties of 1,2,4-Oxadiazol-5-ones
For context, a selection of reported melting points for various 1,2,4-oxadiazole derivatives are presented in the table below. It is important to note that these are for structurally different compounds and should not be taken as representative for this compound.
| Compound Name | Melting Point (°C) |
| 6-Ethyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-one[6] | 177–179 |
| 6-Ethyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one[6] | 133–135 |
| 3-Benzyl-6-ethyl-4H-1,2,4-oxadiazin-5(6H)-one[6] | 97–99 |
| N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine[7] | 201–203 |
| N-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine[7] | 144–146 |
Synthesis of 1,2,4-Oxadiazol-5-ones: Experimental Protocols
While a specific protocol for this compound is not available, a general and widely employed method for the synthesis of the 1,2,4-oxadiazole core involves the cyclization of an O-acylamidoxime intermediate.[2] A plausible synthetic route is outlined below.
General Protocol for the Synthesis of 3-Substituted-1,2,4-oxadiazol-5-ones:
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Step 1: Formation of the Amidoxime
-
A nitrile (R-CN) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent such as ethanol or methanol.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.
-
The resulting amidoxime (R-C(NH2)=NOH) can be isolated by filtration or extraction after removal of the solvent.
Step 2: Acylation and Cyclization
-
The amidoxime is dissolved in a suitable solvent (e.g., pyridine, dioxane, or DMF).
-
An acylating agent, such as an acid chloride (R'-COCl) or an anhydride, is added to the solution, often at a reduced temperature. For the synthesis of a 5-one derivative, a reagent like phosgene or a phosgene equivalent would be required.
-
The reaction mixture is then heated to induce cyclization of the intermediate O-acylamidoxime to the corresponding 1,2,4-oxadiazole.
-
The final product is isolated and purified using standard techniques such as crystallization or column chromatography.
A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has also been described, which proceeds directly from the amidoxime and a carboxylic acid derivative without the isolation of the intermediate.[8]
Below is a conceptual workflow for the synthesis of a generic 3-substituted-1,2,4-oxadiazol-5-one.
Biological Activities and Signaling Pathways
Specific signaling pathways involving this compound have not been elucidated. However, the broader class of 1,2,4-oxadiazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Certain 1,2,4-oxadiazole-5-ones have been synthesized as analogues of tamoxifen and have demonstrated cytotoxic effects in human breast cancer cell lines (MCF-7), potentially through inhibition of the Estrogen Receptor (ER).[9] These compounds were also shown to increase the expression of p53, a key tumor suppressor protein that can trigger apoptosis.[9]
-
Antimicrobial and Antifungal Activity: Various derivatives of 1,2,4-oxadiazoles have been reported to possess antibacterial and antifungal properties.[10]
-
Anti-inflammatory and Analgesic Activity: The 1,2,4-oxadiazole scaffold is present in compounds with anti-inflammatory and analgesic effects.[10]
-
Neuroprotective and Other CNS Activities: Derivatives have been investigated for their potential in treating central nervous system disorders.[1]
The mechanism of action for these activities is diverse and dependent on the specific substitutions on the oxadiazole ring. For instance, in the context of anticancer activity, the interaction with the Estrogen Receptor by tamoxifen analogues is a well-established pathway.
Below is a simplified diagram illustrating a potential mechanism of action for a 1,2,4-oxadiazol-5-one acting as an Estrogen Receptor antagonist.
While specific data on this compound is currently lacking in the public domain, the broader family of 1,2,4-oxadiazol-5-ones represents a promising class of compounds with significant potential in drug discovery. The synthetic routes are generally well-established, and the scaffold has been shown to be a versatile platform for the development of agents targeting a variety of biological pathways. Further research is warranted to synthesize and characterize the title compound to fully elucidate its physicochemical properties and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. 3-Methyl-1,2,4-oxadiazole-5-thiol | 68836-75-9 | Benchchem [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Formation Mechanism of 3-methyl-2H-1,2,4-oxadiazol-5-one
Abstract: The 1,2,4-oxadiazole ring is a crucial heterocyclic motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities.[1] Among its derivatives, the 3-methyl-2H-1,2,4-oxadiazol-5-one scaffold presents a unique combination of structural features relevant to drug design. This technical guide provides a comprehensive examination of the predominant mechanism for its formation, focusing on the cyclization of an O-acylated amidoxime intermediate. It includes detailed experimental protocols, tabulated quantitative data from analogous syntheses, and visualizations of the reaction pathways and experimental workflows to support researchers and scientists in the field of drug development.
Core Mechanism of Formation: The Amidoxime Route
The most widely utilized and efficient method for synthesizing the 1,2,4-oxadiazole core involves the reaction of an amidoxime with a suitable acylating agent, followed by an intramolecular cyclodehydration step.[1][2] For the specific synthesis of this compound, this pathway begins with acetamidoxime and a carbonylating agent, such as a phosgene equivalent.
The overall transformation can be dissected into two primary stages:
-
O-Acylation: The synthesis is initiated by the O-acylation of acetamidoxime. The hydroxylamine oxygen of the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activating agent like 1,1'-carbonyldiimidazole (CDI).[3][4] This step forms a reactive O-acylamidoxime intermediate.
-
Intramolecular Cyclization: The O-acylamidoxime intermediate is often not isolated and undergoes a subsequent base-mediated intramolecular cyclization.[5] The terminal nitrogen atom of the amidoxime moiety attacks the newly introduced carbonyl carbon, leading to the formation of the five-membered heterocyclic ring and the elimination of a leaving group (e.g., imidazole from CDI) to yield the final this compound product.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous 1,2,4-oxadiazol-5-ones using CDI.[3][4]
Synthesis of this compound
-
Materials:
-
Acetamidoxime (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Hydrochloric Acid (1M)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add acetamidoxime (1.0 eq) and anhydrous THF.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 eq) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF.
-
Add the CDI solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Acidify the aqueous mixture to a pH of ~3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure product.
-
Quantitative Data and Characterization
Specific yield and spectroscopic data for this compound are not extensively published. The tables below summarize representative data based on the synthesis of structurally similar 3-substituted-1,2,4-oxadiazol-5-ones and predicted spectroscopic values.[3][6][7]
Table 1: Representative Reaction Parameters for 1,2,4-Oxadiazol-5-one Synthesis
| R-Group (at C3) | Amidoxime Precursor | Carbonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl | Benzamidoxime | Chlorocarbonylsulfenyl chloride | Pyridine | Dichloromethane | RT | 4 | 50-60[7] |
| Aryl | Arylamidoxime | 1,1'-Carbonyldiimidazole (CDI) | NaH | THF | RT | 12 | 65-85[3] |
| Methyl (Predicted) | Acetamidoxime | 1,1'-Carbonyldiimidazole (CDI) | NaH | THF | RT | 12-16 | 60-80 |
| Aryl | Arylamidoxime | Ethyl Chloroformate | KOH | DMA | RT | 1-2 | 70-90[4] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, NH), ~2.2 (s, 3H, CH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~160 (C=O), ~158 (C=N), ~11 (CH₃). |
| IR (KBr, cm⁻¹) | ν: ~3200-3000 (N-H stretch), ~1780 (C=O stretch, cyclic), ~1620 (C=N stretch). |
| HRMS (ESI) | m/z: [M+H]⁺ calcd. for C₃H₅N₂O₂: 101.0346; found: 101.034x. |
Logical Relationships in Synthesis
The successful formation of the target compound depends on the logical interplay between the starting materials and reaction conditions. The choice of amidoxime dictates the C3 substituent, while the carbonylating agent provides the C5 carbonyl group. The base and solvent system are critical for facilitating the cyclization step.
Conclusion
The formation of this compound is most effectively achieved through a two-stage mechanism involving the O-acylation of acetamidoxime followed by a base-promoted intramolecular cyclization. This synthetic strategy is robust and benefits from readily available starting materials. Understanding this mechanism, along with the influence of reaction parameters such as the choice of base and solvent, is fundamental for researchers aiming to synthesize this and related 1,2,4-oxadiazol-5-one derivatives for applications in drug discovery and development.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 3-methyl-2H-1,2,4-oxadiazol-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 3-methyl-2H-1,2,4-oxadiazol-5-one. Due to the limited availability of experimental spectroscopic data in public databases and literature, this document presents predicted spectroscopic values to serve as a reference for researchers. It includes a summary of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such data. Additionally, a representative synthesis workflow is visualized to aid in the conceptualization of its preparation. This guide is intended to support research and development activities involving this heterocyclic compound.
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted values and have not been experimentally verified. These predictions are intended to provide a preliminary reference for spectral analysis. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides insight into the chemical environment of the protons and carbons within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 3H | -CH₃ |
| ~11.0 | Broad Singlet | 1H | N-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~11 | -CH₃ |
| ~155 | C=N (C3) |
| ~165 | C=O (C5) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The predicted IR spectrum indicates the presence of key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~1750 | Strong | C=O Stretch (Amide) |
| ~1620 | Medium | C=N Stretch |
| ~1450 | Medium | C-H Bend |
Mass Spectrometry (MS)
The predicted mass spectrum provides information about the molecular weight and potential fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 100 | 100 | [M]⁺ (Molecular Ion) |
| 57 | Variable | [M - HNCO]⁺ |
| 42 | Variable | [CH₃CN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum.
-
Instrumentation: A mass spectrometer with a suitable analyzer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, with the molecular ion peak corresponding to the molecular weight of the compound.
Synthesis Workflow Visualization
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: A potential synthetic route to this compound.
crystal structure analysis of 3-methyl-2H-1,2,4-oxadiazol-5-one
An In-depth Technical Guide to the Crystal Structure Analysis of Oxadiazole Derivatives
Introduction
The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties, reactivity, and biological activity. For researchers and professionals in drug development, single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions that govern a compound's behavior. This guide outlines the core principles and methodologies for the crystal structure analysis of small heterocyclic compounds, a class of molecules frequently explored in medicinal chemistry.
While specific crystallographic data for 3-methyl-2H-1,2,4-oxadiazol-5-one is not publicly available in crystallographic databases, this guide will use 2-amino-5-methyl-1,3,4-oxadiazole as a representative case study to detail the experimental workflow, data presentation, and analysis involved. The principles and techniques described are directly applicable to the analysis of this compound and other related heterocyclic systems. The crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole has been determined, providing a solid foundation for this technical overview.[1]
Experimental Protocols
A complete crystal structure analysis involves several key stages, from the synthesis of the compound to the final refinement of the crystallographic data.
Synthesis and Purification
The synthesis of oxadiazole derivatives typically involves the cyclization of an appropriate precursor. For the model compound, 2-amino-5-methyl-1,3,4-oxadiazole, a common route would involve the cyclization of an acyl-thiosemicarbazide or a similar intermediate.
General Protocol for 1,3,4-Oxadiazole Synthesis:
-
Preparation of Hydrazide: A carboxylic acid is converted to its corresponding acid hydrazide. For instance, ethyl acetate can be reacted with hydrazine hydrate in ethanol under reflux to yield acetic hydrazide.[2]
-
Formation of Intermediate: The acid hydrazide is then reacted with a source of carbon and nitrogen to form a precursor for the oxadiazole ring. For the amino-substituted derivative, this could involve reaction with cyanogen bromide.
-
Cyclization/Dehydration: The intermediate undergoes intramolecular cyclization, often promoted by a dehydrating agent or under thermal conditions, to form the stable 1,3,4-oxadiazole ring.[2]
-
Purification: The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield a high-purity solid suitable for crystal growth.[3][4]
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step of the process. The method of slow evaporation is widely used for small organic molecules.
Protocol for Slow Evaporation:
-
A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, chloroform/ethanol) at room temperature.[3]
-
The solution is filtered to remove any particulate matter.
-
The flask is loosely covered to allow the solvent to evaporate slowly and undisturbed over several days or weeks.
-
As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. Colorless, prismatic, or block-shaped crystals are often sought.[3][5]
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer to collect diffraction data.
Data Collection Parameters for 2-amino-5-methyl-1,3,4-oxadiazole:
-
Instrument: A diffractometer such as a Stoe IPDS 2 is used.[1]
-
Radiation Source: Molybdenum (Mo) Kα radiation (λ = 0.71069 Å) is a common source for small molecule crystallography.[1]
-
Temperature: Data is typically collected at a low temperature, such as 191 K, to minimize thermal motion of the atoms and improve data quality.[1]
-
Data Collection Strategy: A series of ω-scans are performed to collect a complete sphere of diffraction data.[1]
-
Data Processing: The collected raw data is processed to measure the intensities of the reflections and apply corrections for factors like absorption.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Protocol:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. For the model compound, the crystal system is orthorhombic, and the space group is Pnma.[1]
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method on F². Software like SHELXL is commonly used for this purpose.[6] The quality of the final model is assessed by the R-factor; a value of R(F) = 0.054 indicates a good fit between the calculated and observed structure factors for the model compound.[1]
Data Presentation: Crystallographic Data for 2-amino-5-methyl-1,3,4-oxadiazole
Quantitative data from a crystal structure analysis is typically summarized in standardized tables.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₃H₅N₃O | [1] |
| Formula Weight | 99.09 g/mol | |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma (No. 62) | [1] |
| a (Å) | 6.0020(9) | [1] |
| b (Å) | 6.357(1) | [1] |
| c (Å) | 12.288(2) | [1] |
| Volume (ų) | 468.8 | [1] |
| Z (Molecules per unit cell) | 8 | [1] |
| Temperature (K) | 191 | [1] |
| Radiation, λ (Å) | Mo Kα, 0.71069 | [1] |
| Final R indices [I > 2σ(I)] | R(F) = 0.054, wR(F²) = 0.193 |[1] |
Table 2: Selected Intermolecular Interactions
| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |
|---|---|---|---|
| Hydrogen Bond | N-H···N1 | 2.941 Å (N···N distance) | [1] |
| Hydrogen Bond | N-H···N2 | Not specified | [1] |
Note: The amino H atoms form intermolecular hydrogen bonds, linking the molecules into a cohesive three-dimensional network. This is a critical feature for understanding the solid-state packing and physical properties of the compound.[1]
Visualization of Experimental Workflow
A logical workflow ensures a systematic approach from synthesis to final data analysis.
Caption: Workflow for single-crystal X-ray structure analysis.
Conclusion
The crystal structure analysis of heterocyclic compounds like 2-amino-5-methyl-1,3,4-oxadiazole provides invaluable insights into their molecular architecture. The precise data on bond lengths, angles, and, crucially, the nature of intermolecular interactions such as hydrogen bonding, are essential for rational drug design, polymorphism studies, and understanding structure-activity relationships (SAR). While the specific structure of this compound remains to be determined, the methodologies and analytical framework presented in this guide provide a comprehensive blueprint for its future characterization. Such studies are indispensable for advancing the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Unveiling the Potential: A Technical Guide to the Preliminary Biological Screening of 3-methyl-2H-1,2,4-oxadiazol-5-one
For Immediate Release
This technical guide offers a comprehensive overview of the potential biological activities of 3-methyl-2H-1,2,4-oxadiazol-5-one, a heterocyclic compound belonging to the well-regarded 1,2,4-oxadiazole class. While direct experimental data on this specific molecule is not yet available in published literature, this document provides a roadmap for its preliminary biological screening based on the known activities of its structural analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore, a molecular feature that is responsible for a drug's biological activity. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Anticipated Biological Activities of 1,2,4-Oxadiazole Derivatives
Based on extensive research into the 1,2,4-oxadiazole class, this compound could potentially exhibit the following biological activities:
-
Antimicrobial and Antifungal Properties: Many 3,5-disubstituted 1,2,4-oxadiazole derivatives have shown significant efficacy against a range of Gram-positive and Gram-negative bacteria.[1] Furthermore, potent activity against pathogenic fungi such as Candida albicans and Aspergillus niger has also been reported for some analogs.[2][3]
-
Anticancer Potential: The 1,2,4-oxadiazole nucleus is a key component in numerous compounds that exhibit cytotoxicity against various cancer cell lines.[4] The mechanisms underlying these anticancer effects are diverse, with some derivatives functioning as enzyme inhibitors. For example, related 1,3,4-oxadiazole compounds have been found to inhibit cyclooxygenase (COX) enzymes, which are implicated in the progression of certain cancers.[5] The cytotoxic potential is typically assessed through in vitro assays using a panel of human cancer cell lines.[6][7][8][9][10]
-
Anti-inflammatory Effects: The oxadiazole class of compounds is well-documented for its anti-inflammatory properties.[4] A significant number of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been synthesized and assessed for their capacity to inhibit key inflammatory mediators.[11][12][13] This anti-inflammatory action is frequently associated with the inhibition of enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).[5]
Recommended Experimental Protocols for Preliminary Screening
The following are standardized, adaptable protocols for the initial biological evaluation of this compound.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a preliminary assessment of a compound's ability to inhibit the growth of microorganisms.
Experimental Protocol:
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Preparation: Molten sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the solidified agar is evenly streaked with the prepared microbial suspension using a sterile swab.
-
Well Creation: Sterile wells of a defined diameter (e.g., 6 mm) are aseptically bored into the agar.
-
Compound Application: A solution of this compound at a known concentration (e.g., 1 mg/mL in a suitable solvent such as DMSO) is pipetted into the wells.
-
Controls: A negative control (solvent only) and a positive control (a standard antibiotic or antifungal agent) are included in separate wells on the same plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for fungi).
-
Data Interpretation: The diameter of the zone of inhibition, the clear area around the well where microbial growth is prevented, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Caption: General workflow for antimicrobial susceptibility testing using the agar well diffusion method.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to evaluate the cytotoxic effects of a compound on cancer cell lines.[8]
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The existing culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same amount of solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the medium is aspirated, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent like DMSO or isopropanol is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 540 and 590 nm.
-
Data Analysis: The percentage of cell viability is determined by comparing the absorbance of treated cells to that of the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
In Vitro Anti-inflammatory Screening: Inhibition of Albumin Denaturation
This straightforward in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to prevent heat-induced protein denaturation.
Experimental Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing various concentrations of this compound and a solution of bovine serum albumin (e.g., 1% w/v in phosphate-buffered saline).
-
Initial Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: The temperature is then raised to 51°C, and the mixtures are incubated for an additional 20 minutes to induce the denaturation of the albumin.
-
Cooling: The reaction tubes are allowed to cool to room temperature.
-
Turbidity Measurement: The turbidity of each solution is measured using a spectrophotometer at a wavelength of 660 nm.
-
Controls: A control sample without the test compound is used to represent 100% denaturation. A standard anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the compound's concentration.
Caption: General workflow for in vitro anti-inflammatory screening using the inhibition of albumin denaturation assay.
Future Outlook
The established biological profile of the 1,2,4-oxadiazole class strongly suggests that this compound is a promising candidate for biological evaluation. The experimental protocols outlined in this guide provide a solid foundation for initiating a systematic investigation into its potential antimicrobial, anticancer, and anti-inflammatory activities. Positive results from these preliminary screens would warrant further, more in-depth studies, including mechanism of action elucidation and in vivo efficacy testing, to fully characterize its therapeutic potential.
References
- 1. scielo.br [scielo.br]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija [lmaleidykla.lt]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Evolution Anticancer and Microbial Activity of Some 1,3,4-Oxadiazoles Analogues [ejhm.journals.ekb.eg]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of the 1,2,4-Oxadiazole Ring: A Technical Guide for Drug Development Professionals
An in-depth exploration of the thermal and chemical resilience of a key heterocyclic scaffold in medicinal chemistry.
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in drug discovery and development. Its utility as a bioisosteric replacement for amide and ester functionalities stems from its favorable physicochemical properties, including its notable thermal and chemical stability. This technical guide provides a comprehensive overview of the stability profile of the 1,2,4-oxadiazole core, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform its application in pharmaceutical research.
Introduction: The 1,2,4-Oxadiazole Moiety in Drug Design
The 1,2,4-oxadiazole ring system is increasingly incorporated into drug candidates due to its ability to enhance metabolic stability and modulate pharmacokinetic properties. Its rigid, planar structure can also provide a scaffold for precise substituent orientation, facilitating optimal interactions with biological targets. Understanding the inherent stability and potential degradation pathways of this heterocycle is paramount for predicting shelf-life, ensuring drug product quality, and meeting regulatory requirements.
Thermal Stability of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring generally exhibits high thermal stability, a desirable characteristic for withstanding manufacturing processes and ensuring long-term storage. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for quantifying this stability.
Quantitative Thermal Analysis Data
The thermal decomposition of 1,2,4-oxadiazole derivatives is influenced by the nature and position of their substituents. The following table summarizes thermal stability data for a selection of 3,5-disubstituted 1,2,4-oxadiazoles, primarily from studies on energetic materials, which provide a good indication of the ring's intrinsic thermal resilience.
| Compound | Substituent at C3 | Substituent at C5 | Decomposition Temp. (Td, °C) - DSC | Reference |
| 3,5-Bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole | 3,4-dinitro-1H-pyrazol-5-yl | 3,4-dinitro-1H-pyrazol-5-yl | 274 | |
| 5,5'-Bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3'-bi(1,2,4-oxadiazole) | 5-(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl | 5-(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl | 272 | |
| 3,5-Bis(4-nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazole | 4-nitro-1H-pyrazol-3-yl | 4-nitro-1H-pyrazol-3-yl | 314 | |
| 5,5'-Bis(4-nitro-1H-pyrazol-3-yl)-3,3'-bi(1,2,4-oxadiazole) | 5-(4-nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl | 5-(4-nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl | 317 | |
| 3,5-Diphenyl-1,2,4-oxadiazole | Phenyl | Phenyl | >300 (stable up to high temperatures) | [1] |
Note: Decomposition temperatures are typically determined as the onset or peak of the decomposition event in DSC analysis under a nitrogen atmosphere.
Experimental Protocol for Thermal Analysis
Objective: To determine the melting point and thermal decomposition temperature of a 1,2,4-oxadiazole derivative using DSC and TGA.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the 1,2,4-oxadiazole compound into a standard aluminum pan for DSC and a ceramic or platinum pan for TGA.
-
DSC Analysis:
-
Place the sample pan and a reference pan (empty, sealed pan) into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Record the heat flow as a function of temperature from ambient to a temperature beyond the expected decomposition.
-
The melting point is determined as the onset or peak of the endothermic event, and the decomposition temperature is identified by the onset of a sharp exothermic event.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Record the weight loss as a function of temperature.
-
The decomposition temperature can be reported as the onset temperature of weight loss (e.g., T5%, the temperature at which 5% weight loss occurs).
-
Chemical Stability of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally resistant to many chemical reagents, which is a key reason for its use as an amide or ester bioisostere. However, under forced degradation conditions (stress testing), it can be susceptible to hydrolysis (acidic and basic), and in some cases, photolytic degradation.
Hydrolytic Stability
Forced degradation studies under acidic and basic conditions are essential to understand the hydrolytic lability of the 1,2,4-oxadiazole ring.
Under strong acidic conditions, the 1,2,4-oxadiazole ring can undergo hydrolysis. The proposed mechanism involves protonation of a ring nitrogen, followed by nucleophilic attack of water and subsequent ring opening to yield an amidoxime and a carboxylic acid, which can further hydrolyze. A study on the 1,2,4-oxadiazole derivative BMS-708163 showed that at low pH, the N-4 atom of the ring is protonated, which activates the methine carbon for nucleophilic attack, leading to ring opening and the formation of an aryl nitrile degradation product[2][3].
Under basic conditions, the 1,2,4-oxadiazole ring can also be cleaved. The mechanism involves nucleophilic attack of a hydroxide ion on one of the ring carbons, leading to a tetrahedral intermediate that subsequently undergoes ring opening. For BMS-708163, at high pH, nucleophilic attack occurs on the methine carbon, generating an anion on the N-4 nitrogen. Subsequent proton capture from water facilitates ring opening to also form the aryl nitrile degradation product[2][3].
Oxidative Stability
The 1,2,4-oxadiazole ring is generally stable to oxidative conditions. However, the overall stability of a molecule containing this ring will depend on the susceptibility of its substituents to oxidation.
Photostability
Some 1,2,4-oxadiazole derivatives can undergo photochemical rearrangements upon exposure to UV light. The outcome of the photoreaction is highly dependent on the substituents and the solvent. A common photochemical reaction is the photoisomerization of 3-amino-5-aryl-1,2,4-oxadiazoles to 1,3,4-oxadiazoles, which is thought to proceed through a 'ring contraction–ring expansion' mechanism. Other derivatives, such as 3,5-diphenyl-1,2,4-oxadiazole, may yield open-chain products upon irradiation.
Experimental Protocols for Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on a 1,2,4-oxadiazole-containing drug substance, based on ICH guidelines. The goal is to achieve 5-20% degradation to identify potential degradation products.
Objective: To assess the hydrolytic stability of the drug substance in acidic and basic media.
Materials:
-
Drug substance
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Co-solvent (e.g., acetonitrile, methanol, if necessary for solubility)
-
HPLC system with UV/PDA and MS detectors
Procedure:
-
Sample Preparation: Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable co-solvent if necessary.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at room temperature or an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store the solution under the same conditions as the acid hydrolysis experiment.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Objective: To evaluate the susceptibility of the drug substance to oxidation.
Materials:
-
Drug substance
-
3% Hydrogen peroxide (H₂O₂)
-
Co-solvent
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the drug substance.
-
Oxidation:
-
To the drug substance solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw aliquots and dilute for HPLC analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Objective: To determine the photostability of the drug substance upon exposure to light.
Materials:
-
Drug substance (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., xenon lamp) or Option 2 (cool white fluorescent and near-UV lamps).
-
Quartz or other transparent containers
-
Dark control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of the drug substance in a suitable container.
-
For solution-state testing, prepare a solution of known concentration in a transparent container.
-
-
Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, store dark control samples under the same temperature and humidity conditions but protected from light.
-
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical appearance, purity (by HPLC), and formation of degradation products.
Rearrangements of the 1,2,4-Oxadiazole Ring
Beyond simple degradation, the 1,2,4-oxadiazole ring can undergo rearrangements under certain conditions, which is a critical consideration for its stability.
Boulton-Katritzky Rearrangement
The Boulton-Katritzky rearrangement is a thermal or base-catalyzed isomerization of 3-substituted 1,2,4-oxadiazoles bearing a nucleophilic atom in the side chain. This reaction involves an intramolecular nucleophilic attack on the N(2) atom of the oxadiazole ring, leading to the formation of a new heterocyclic system.
ANRORC Mechanism
The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism describes a type of nucleophilic substitution reaction that can occur with 1,2,4-oxadiazoles. It involves the addition of a nucleophile to the ring, followed by ring opening to an intermediate, and subsequent ring closure to form a new heterocyclic ring.
Conclusion
The 1,2,4-oxadiazole ring is a robust heterocyclic scaffold that offers excellent thermal and chemical stability, making it a valuable component in modern drug design. While generally stable, it is susceptible to hydrolytic cleavage under strong acidic and basic conditions and can undergo photochemical rearrangements. A thorough understanding of these stability aspects, through rigorous forced degradation studies and thermal analysis, is essential for the successful development of drug candidates incorporating the 1,2,4-oxadiazole moiety. The protocols and data presented in this guide provide a framework for researchers to assess the stability of their 1,2,4-oxadiazole-containing compounds and to anticipate potential degradation pathways, ultimately contributing to the development of safe and effective medicines.
References
An In-depth Technical Guide to the Chemical Reactivity of 3-methyl-2H-1,2,4-oxadiazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-2H-1,2,4-oxadiazol-5-one and its tautomer, 3-methyl-1,2,4-oxadiazol-5-ol, are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole ring system is recognized as a bioisostere for ester and amide functionalities, offering the potential for improved metabolic stability and pharmacokinetic properties in drug candidates. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, including its synthesis, key reactions, and relevant experimental protocols. The unique electronic properties of the 1,2,4-oxadiazole ring, such as the nucleophilic character of the nitrogen atoms and the electrophilic nature of the carbon atoms, contribute to its diverse reactivity.[1]
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of analogous compounds provide valuable insights. The compound exists in tautomeric equilibrium between the keto (this compound) and enol (3-methyl-1,2,4-oxadiazol-5-ol) forms. This tautomerism is a key factor influencing its reactivity.
Table 1: Physicochemical Properties of Related 1,2,4-Oxadiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3-bromo-5-methyl-1,2,4-oxadiazole | C3H2BrN2O | 162.96 | 18.15 | [2] |
| 3-methyl-5-phenyl-4-propyl-4,5-dihydro-1,2,4-oxadiazole | C12H16N2O | 204.27 | Not available | [2] |
| (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate | C6H8N2O3 | 156.14 | Not available | [3] |
| 3-Methyl-1,2,4-oxadiazol-5-ol | C3H4N2O2 | 100.08 | Solid | [4] |
Table 2: Spectroscopic Data of Related 1,2,4-Oxadiazole Derivatives
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Key IR Bands (cm-1) | Mass Spec (m/z) | Reference |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 7.90-7.93 (dd, 1H), 7.42-7.47 (td, 1H), 7.00-7.07 (m, 2H), 3.99 (d, 2H), 2.61 (s, 3H), 1.26-1.33 (m, 1H), 0.46-0.62 (m, 4H) | 163.9, 163.5, 157.1, 132.7, 130.5, 120.8, 113.9, 113.7, 73.2, 11.0, 10.1, 3.0 | 3069, 3003, 2929, 2867, 1592, 1534, 1466 | 231 [M+H]+ | [1] |
| Ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 1.37 (t, 3H), 3.42 (s, 3H), 4.11 (q, 2H), 4.67 (s, 2H), 7.33 (s, 1H) | Not available | 1733 (C=O) | 223 [M]+ | [5] |
| 5-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2-methylsulfanyl-[1][5][6]oxadiazole | 3.49 (s, 3H), 3.82 (s, 3H), 6.69-7.83 (m, 9H) | Not available | 1642, 1635, 1618 (C=N, C=C) | 337 [M]+ | [7] |
Synthesis
The synthesis of this compound typically proceeds through the cyclization of an amidoxime precursor, specifically acetamidoxime, with a suitable carbonyl-containing reagent. A common and well-established method involves the reaction of an acylhydrazide with carbon disulfide in a basic medium, followed by acidification, which can be adapted for the synthesis of 1,2,4-oxadiazole derivatives.[1]
General Experimental Protocol for Synthesis
The following protocol is a general representation for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and can be adapted for the synthesis of this compound.
Materials:
-
Acetamidoxime
-
A suitable anhydride (e.g., acetic anhydride) or acyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (optional)
-
2% Sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve acetamidoxime in DMSO with stirring for 15 minutes at room temperature.
-
Add the appropriate anhydride or acyl chloride to the solution and continue stirring for another 15 minutes at room temperature.
-
Heat the reaction mixture to 80-90 °C for 18-24 hours.
-
Cool the solution to room temperature and pour it into a cold (10-15 °C) 2% sodium bicarbonate solution.
-
Stir the mixture until a solid precipitate forms.
-
Filter the solid, wash it thoroughly with water, and dry it under a vacuum.[8]
Chemical Reactivity
The chemical reactivity of this compound is characterized by several key reaction types, including alkylation, hydrolysis, and rearrangements. The presence of two nitrogen atoms and an oxygen atom in the ring, along with the tautomeric equilibrium, dictates its behavior in chemical transformations.
Alkylation
Alkylation of this compound can occur at either the nitrogen or oxygen atoms, leading to N-alkylated or O-alkylated products, respectively. The regioselectivity of the alkylation is dependent on the reaction conditions, such as the base and solvent used, as well as the nature of the alkylating agent.
General Experimental Protocol for N-Alkylation: A general procedure for N-alkylation of similar heterocyclic systems involves the use of a base to deprotonate the nitrogen atom, followed by reaction with an alkyl halide.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., chloroform, DMF)
-
Alkyl halide (e.g., benzyl chloride, butyl bromide)
Procedure:
-
Suspend the this compound in the anhydrous solvent.
-
Add the base and stir the mixture for a short period at a slightly elevated temperature (e.g., 40 °C).
-
Slowly add the alkyl halide to the reaction mixture.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the product, often by column chromatography.
Hydrolysis
The 1,2,4-oxadiazole ring can undergo hydrolysis under basic conditions to yield the corresponding amidoxime. This reaction is particularly relevant in the context of using the oxadiazole as a protecting group for amidines in multi-step syntheses.
General Reaction Conditions for Hydrolysis: Hydrolysis is typically achieved by treating the 1,2,4-oxadiazol-5-one derivative with an aqueous base, such as sodium hydroxide, often with heating.
Rearrangement Reactions
The 1,2,4-oxadiazole ring is known to undergo thermal and photochemical rearrangements to form other heterocyclic systems.[9] One of the most notable is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution.[9]
Applications in Drug Development
The 1,2,4-oxadiazole moiety is a valuable scaffold in drug discovery due to its ability to act as a bioisosteric replacement for esters and amides, which can lead to improved metabolic stability and pharmacokinetic profiles.[1] Derivatives of 1,2,4-oxadiazole have shown a wide range of biological activities, and the understanding of their chemical reactivity is crucial for the design and synthesis of new therapeutic agents.
Conclusion
This compound exhibits a rich and diverse chemical reactivity, primarily governed by its tautomeric nature and the electronic properties of the 1,2,4-oxadiazole ring. Its utility in synthesis, particularly as a protecting group, and the potential for derivatization through reactions like alkylation, make it a valuable building block for medicinal chemists. Further exploration of its reaction space is likely to yield novel compounds with interesting biological activities.
References
- 1. 3-Methyl-1,2,4-oxadiazole-5-thiol | 68836-75-9 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate | C6H8N2O3 | CID 53995720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 52386-40-0(3-methyl-1,2,4-oxadiazol-5-ol) | Kuujia.com [it.kuujia.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
A Technical Guide to 3-Methyl-4H-1,2,4-oxadiazol-5-one: A Versatile Synthon in Medicinal Chemistry
Introduction: 3-Methyl-4H-1,2,4-oxadiazol-5-one is a heterocyclic compound of significant interest to researchers in organic synthesis and drug development. While the 1,2,4-oxadiazole core is a recognized pharmacophore present in numerous biologically active molecules, the primary utility of this specific compound lies in its role as a highly versatile and stable protecting group for the monosubstituted acetamidine functional group.[1] Its unique stability profile across a wide range of reaction conditions, coupled with mild and efficient deprotection methods, makes it an invaluable tool for complex multi-step syntheses in medicinal chemistry.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and application as a key synthetic building block.
Compound Identification and Properties
The compound exists in tautomeric equilibrium with its enol form, 3-methyl-1,2,4-oxadiazol-5-ol. However, it is predominantly found and named as the keto form.[2]
| Property | Data |
| IUPAC Name | 3-methyl-4H-1,2,4-oxadiazol-5-one[2] |
| CAS Number | 52386-40-0[2][3] |
| Molecular Formula | C₃H₄N₂O₂[2] |
| Molecular Weight | 100.08 g/mol [2] |
| Canonical SMILES | CC1=NOC(=O)N1[2] |
| InChI Key | RKRLQDJTVWZXMM-UHFFFAOYSA-N[2] |
| Synonyms | 3-methyl-1,2,4-oxadiazol-5-ol, 3-methyl-1,2,4-oxadiazol-5(2H)-one[2] |
Application as a Protecting Group for Acetamidines
The core utility of 3-methyl-4H-1,2,4-oxadiazol-5-one is as a stable precursor to N-substituted acetamidines. The nitrogen at the 4-position can be readily functionalized via its neutral form or its more nucleophilic potassium salt.[1] This allows for the introduction of various side chains through reactions such as alkylation, Michael additions, or Mitsunobu reactions. The resulting N-substituted oxadiazolone is exceptionally stable, allowing for extensive synthetic modifications on the introduced side chain before the final deprotection step to reveal the target acetamidine.[1]
Experimental Protocol 1: N-Alkylation
This protocol describes a typical N-alkylation of the oxadiazolone ring using an alkyl halide.
-
Reagents: 3-methyl-4H-1,2,4-oxadiazol-5-one, potassium carbonate (K₂CO₃), an appropriate alkyl halide (e.g., benzyl bromide), and dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-methyl-4H-1,2,4-oxadiazol-5-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at ambient temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the N-alkylated 3-methyl-4H-1,2,4-oxadiazol-5-one.[1]
-
Chemical Stability Profile
A key advantage of this synthon is the robust nature of the N-substituted oxadiazolone ring, which is resistant to a wide variety of reagents commonly used in organic synthesis. This stability allows for selective transformations on other parts of the molecule without affecting the protected amidine group.[1]
| Reagent / Condition | Stability Result |
| Acids | |
| Trifluoroacetic Acid (TFA) | Stable |
| HCl in Dioxane | Stable |
| Bases | |
| Lithium Diisopropylamide (LDA) | Stable |
| Sodium Hydride (NaH) | Stable |
| Potassium tert-butoxide | Stable |
| Reducing Agents | |
| Sodium Borohydride (NaBH₄) | Stable |
| Lithium Aluminum Hydride (LAH) | Stable |
| Other Reagents | |
| m-Chloroperoxybenzoic acid | Stable |
| N-Bromosuccinimide (NBS) | Stable |
| Jones Reagent (CrO₃/H₂SO₄) | Stable |
Table based on stability data for N-alkylated derivatives of 3-methyl-4H-[1][2][4]-oxadiazol-5-one.[1]
Deprotection to Release the Acetamidine
Despite its stability, the oxadiazolone ring can be cleaved under mild reductive conditions to liberate the desired acetamidine, typically as a salt.[1] This selective lability is crucial for its function as an effective protecting group.
Experimental Protocol 2: Reductive Deprotection
This protocol outlines the release of the free acetamidine using catalytic hydrogenation with a poisoned catalyst.
-
Reagents: N-substituted 3-methyl-4H-1,2,4-oxadiazol-5-one, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve the N-substituted oxadiazolone (1.0 eq) in the chosen solvent in a flask suitable for hydrogenation.
-
Add Lindlar's catalyst (typically 10-20% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4-8 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is the target acetamidine, often obtained as a salt which can be used directly or purified further.[1]
-
Conclusion
3-Methyl-4H-1,2,4-oxadiazol-5-one serves as a superior synthon for the protection and subsequent elaboration of monosubstituted acetamidines. Its predictable reactivity, high stability across a broad spectrum of chemical environments, and the mild conditions required for its removal make it an essential tool for drug development professionals. The strategic use of this protecting group can simplify complex synthetic routes, improve yields, and enable the synthesis of novel molecular architectures containing the critical acetamidine moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-1,2,4-oxadiazol-5-ol | C3H4N2O2 | CID 135546352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hit2Lead | 3-methyl-1,2,4-oxadiazol-5-ol | CAS# 52386-40-0 | MFCD09263975 | BB-4043027 [hit2lead.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 3-Substituted 1,2,4-Oxadiazol-5-ones: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides. A particularly interesting subclass, the 3-substituted 1,2,4-oxadiazol-5-ones, has emerged as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their potential as anticancer, anti-inflammatory, and antitubercular agents.
Synthesis of 3-Substituted 1,2,4-Oxadiazol-5-ones
The primary and most efficient synthetic route to 3-substituted 1,2,4-oxadiazol-5-ones, particularly 2,3,4-triaryl substituted derivatives, is the 1,3-dipolar cycloaddition of nitrones to isocyanates.[1][2] This method provides a robust pathway to the core structure. Another key method involves the reaction of hydroxyamidines with specific reagents to form the oxadiazolone ring, which has been successfully employed in creating derivatives for antitubercular studies.
General Synthetic Pathway: 1,3-Dipolar Cycloaddition
The synthesis of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones is typically achieved by reacting an appropriate C-aryl-N-arylnitrone with an aryl isocyanate in a suitable solvent, such as toluene, under reflux conditions.
Caption: General workflow for the synthesis of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones via 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol 1: Synthesis of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones via 1,3-Dipolar Cycloaddition [1][2]
-
Preparation of Reactants: The required C-aryl-N-arylnitrones are synthesized by the condensation of the corresponding N-arylhydroxylamines and aromatic aldehydes.
-
Cycloaddition Reaction: A solution of the C-aryl-N-arylnitrone (1.0 mmol) and the appropriate aryl isocyanate (1.2 mmol) in anhydrous toluene (10 mL) is heated under reflux.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 2,3,4-triaryl-1,2,4-oxadiazol-5-one product.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
3-Substituted 1,2,4-oxadiazol-5-ones have demonstrated a range of biological activities, most notably as anticancer, p38 MAPK inhibitors, and antitubercular agents. The substitution pattern on the aryl rings at positions 2, 3, and 4 plays a critical role in modulating the biological efficacy of these compounds.
Anticancer Activity
Several 2,3,4-triaryl-1,2,4-oxadiazol-5-ones have been evaluated for their cytotoxic effects against human cancer cell lines. Certain derivatives show significant activity, particularly against breast cancer (MCF-7) cells.[1] The mechanism of action is believed to involve the induction of apoptosis, an increase in p53 expression, and potential inhibition of the Estradiol Receptor (ER).[1]
Table 1: Anticancer Activity of Selected 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones
| Compound ID | Substituents (R¹, R², R³) | Cell Line | IC₅₀ (µM) | Reference |
| 14d | R¹=Ph, R²=Ph, R³=4-Cl-Ph | MCF-7 | 15.63 | [1] |
| 14e | R¹=Ph, R²=Ph, R³=4-F-Ph | MCF-7 | 20.25 | [1] |
| 14f | R¹=Ph, R²=Ph, R³=4-Br-Ph | MCF-7 | 18.91 | [1] |
| 14h | R¹=4-MeO-Ph, R²=Ph, R³=Ph | MCF-7 | 31.82 | [1] |
| 14k | R¹=4-Cl-Ph, R²=Ph, R³=Ph | MCF-7 | 25.44 | [1] |
p38 MAPK Inhibition
The 1,2,4-oxadiazol-5-one scaffold also serves as a linker in azastilbene derivatives designed as inhibitors of p38 mitogen-activated protein kinase (MAPK).[2] p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress, making it a valuable target for anti-inflammatory therapies.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of 1,2,4-oxadiazol-5-one derivatives.
Table 2: p38α MAPK Inhibitory Activity of Selected 1,2,4-Oxadiazol-5-ones
| Compound ID | Substituents (R¹, R², R³) | % Inhibition @ 10 µM | IC₅₀ (µM) | Reference |
| 3d | R¹=Ph, R²=Ph, R³=4-Cl-Ph | 77 | 1.6 | [2] |
| 3e | R¹=Ph, R²=Ph, R³=4-F-Ph | 72 | 2.5 | [2] |
| 3f | R¹=Ph, R²=Ph, R³=4-Br-Ph | 75 | 2.0 | [2] |
| 3l | R¹=4-Cl-Ph, R²=Ph, R³=Ph | 70 | 3.1 | [2] |
Antitubercular Activity
Recent studies have explored 3-substituted-1,2,4-oxadiazol-5(4H)-ones as potential agents against Mycobacterium tuberculosis. These compounds, considered bioisosteres of the carboxyl group, have shown significant activity against the H37Rv strain.
Table 3: Antitubercular Activity of Selected 5-oxo-1,2,4-oxadiazoles
| Compound ID | R Group on Indole-benzyl moiety | MIC (µg/mL) vs H37Rv | Reference |
| 7l | 4-Trifluoromethylbenzoyl | 0.78 | [3] |
| 7m | 4-Chlorobenzoyl | 1.56 | [3] |
| Ethambutol | Standard Drug | 1.56 | [3] |
Experimental Protocols
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 1,2,4-oxadiazol-5-one compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.
Structure-Activity Relationship (SAR)
The collective data allows for the formulation of preliminary structure-activity relationships:
-
Anticancer Activity: For 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, the presence of electron-withdrawing halogen substituents (Cl, F, Br) at the para-position of the N-4 phenyl ring (R³) generally leads to enhanced cytotoxicity against MCF-7 cells.[1]
-
p38 MAPK Inhibition: Similar to the anticancer activity, halogen substitution on the N-4 phenyl ring is favorable for p38α MAPK inhibition. The compound with a 4-chloro substituent (3d ) showed the lowest IC₅₀ value.[2]
-
Antitubercular Activity: In the series of 3-(1-(4-(benzoyl)benzyl)-1H-indol-5-yl)-1,2,4-oxadiazol-5(4H)-ones, strong electron-withdrawing groups like trifluoromethyl on the terminal benzoyl moiety significantly enhance the activity, with compound 7l being more potent than the standard drug Ethambutol.[3]
Conclusion
The 3-substituted 1,2,4-oxadiazol-5-one scaffold represents a versatile and highly promising core for the design of new therapeutic agents. The synthetic accessibility, primarily through 1,3-dipolar cycloaddition, allows for extensive structural diversification. Current research highlights their potential as potent anticancer agents acting via apoptosis induction, as specific inhibitors of the p38 MAPK pathway for anti-inflammatory applications, and as novel leads for antitubercular drug discovery. The structure-activity relationship studies consistently point towards the importance of electron-withdrawing groups on the peripheral aryl rings for enhancing biological potency. Further exploration and optimization of this scaffold are warranted to develop clinical candidates for treating a range of diseases.
References
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity [mdpi.com]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis Protocol for 3-Methyl-2H-1,2,4-oxadiazol-5-one
Abstract
This application note provides a detailed one-pot protocol for the synthesis of 3-methyl-2H-1,2,4-oxadiazol-5-one, a valuable building block in medicinal chemistry and drug development. The described method utilizes readily available starting materials, acetamidoxime and ethyl chloroformate, in a straightforward and efficient procedure. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
The 1,2,4-oxadiazole-5-one scaffold is a prominent feature in a variety of pharmacologically active compounds. Its role as a bioisosteric replacement for carboxylic acids and amides has made it a key component in the design of novel therapeutics. The synthesis of this heterocyclic system is therefore of significant interest. While multi-step syntheses are common, one-pot procedures offer advantages in terms of time, resource efficiency, and overall yield. This document outlines a robust one-pot synthesis of the 3-methyl substituted derivative.
Reaction Scheme
The one-pot synthesis of this compound proceeds via the initial O-acylation of acetamidoxime with ethyl chloroformate, followed by a base-mediated intramolecular cyclization.
Caption: Reaction scheme for the one-pot synthesis.
Experimental Protocol
This protocol details the one-pot synthesis of this compound from acetamidoxime and ethyl chloroformate.
Materials:
-
Acetamidoxime
-
Ethyl chloroformate
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve acetamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution in an ice bath to 0 °C and add a suitable base (e.g., triethylamine, 1.1 eq).
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cyclization: The cyclization can be promoted by either heating the reaction mixture to reflux for 2-6 hours or by adding a stronger base like potassium carbonate and stirring at room temperature overnight. The progress of the cyclization should be monitored by TLC.
-
Work-up: a. Once the reaction is complete, filter the mixture to remove any precipitated salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₃H₄N₂O₂ |
| Molecular Weight | 100.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 118-120 °C (literature value) |
| ¹H NMR (CDCl₃, δ) | 2.35 (s, 3H, CH₃), 9.5-10.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ) | 11.5 (CH₃), 157.0 (C=N), 165.0 (C=O) |
| Typical Yield | 70-85% |
Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and should be confirmed by experimental analysis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The described one-pot protocol provides an efficient and practical method for the synthesis of this compound. This procedure is amenable to scale-up and utilizes cost-effective reagents, making it a valuable tool for researchers in the pharmaceutical and chemical industries. The straightforward nature of this synthesis facilitates access to this important heterocyclic scaffold for further derivatization and biological evaluation.
Application of 3-methyl-2H-1,2,4-oxadiazol-5-one in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-2H-1,2,4-oxadiazol-5-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities and its utility as a bioisostere for amide and ester functionalities.[1] This document provides a comprehensive overview of the application of derivatives of this scaffold in drug discovery, with a focus on anticancer and antibacterial therapeutic areas. Detailed synthetic protocols, biological evaluation methods, and quantitative structure-activity relationship data are presented to guide researchers in the exploration of this versatile chemical entity.
Application in Anticancer Drug Discovery
Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | [2][3] |
| 2 | [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | [2][3] |
| 3 | 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | [2][3] |
| 4 | 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 | [2][3] |
| 5 | 2-(Benzo[b]thiophen-2-yl)-5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazole | Ovarian (SKOV3) | 14.2 | [4] |
| 6 | 2-(Benzo[b]thiophen-2-yl)-5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazole | Lung (A549) | 18.3 | [4] |
| 7 | 2-(Benzo[b]thiophen-2-yl)-5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazole | Breast (MCF7) | 30.9 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5][6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway: Caspase-Mediated Apoptosis
Many 1,2,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis. One of the key pathways for apoptosis is the activation of caspases, a family of cysteine proteases. The following diagram illustrates a simplified overview of the caspase activation cascade that can be initiated by these compounds.
Caption: Caspase activation pathway initiated by 1,2,4-oxadiazole derivatives.
Application in Antibacterial Drug Discovery
The 1,2,4-oxadiazole scaffold is also a promising framework for the development of novel antibacterial agents, particularly against drug-resistant bacterial strains.
Quantitative Data: Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative 1,2,4-oxadiazole derivatives against various bacterial strains.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 8 | 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | E. coli | 60 | [8] |
| 9 | A 1,2,4-oxadiazole derivative | S. aureus (MRSA) | 4 | [9] |
| 10 | A 1,2,4-oxadiazole derivative | S. aureus (VRE) | 4 | [10] |
| 11 | 3,5-diaryl-1,2,4-oxadiazole derivative | E. coli | 60 | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.[8][11][12][13]
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.
-
Include a positive control (serial dilution of a standard antibiotic), a negative control (MHB with DMSO), and a growth control (MHB with bacterial inoculum only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow: Synthesis of this compound Derivatives
A general and widely used method for the synthesis of 1,2,4-oxadiazole derivatives is the reaction of an amidoxime with an acylating agent, followed by cyclization.[14][15][16]
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ipbcams.ac.cn [ipbcams.ac.cn]
Application Notes and Protocols for the Derivatization of 3-Methyl-2H-1,2,4-oxadiazol-5-one in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 3-methyl-2H-1,2,4-oxadiazol-5-one scaffold for the exploration of structure-activity relationships (SAR). This document outlines synthetic strategies for regioselective modification, detailed experimental protocols, and summarizes the impact of these modifications on biological activity, with a focus on its potential as a kinase inhibitor.
Introduction
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its favorable metabolic stability and ability to act as a bioisostere for ester and amide functionalities. The this compound core, in particular, offers multiple points for derivatization, making it an attractive starting point for the development of novel therapeutic agents. The potential for substitution at the N(2), N(4), and O(5) positions allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. This document will focus on derivatization strategies targeting kinase inhibition, a key area in modern drug discovery.
Derivatization Strategies for SAR Studies
The this compound scaffold can be derivatized at three main positions: the N(2) and N(4) nitrogens of the heterocyclic ring, and the exocyclic oxygen at the C(5) position. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.
A general workflow for the derivatization and subsequent biological evaluation is outlined below:
Figure 1: General workflow for the derivatization of this compound for SAR studies.
Regioselective N-Alkylation
The alkylation of the this compound can lead to a mixture of N(2) and N(4) substituted products. The ratio of these isomers is influenced by both steric and electronic factors, as well as the reaction conditions. Generally, the use of a strong, non-nucleophilic base in a polar aprotic solvent tends to favor N(4) alkylation, while milder bases may lead to a mixture of isomers.
O-Alkylation and O-Acylation
Derivatization at the exocyclic oxygen at the C(5) position can also be achieved, typically under conditions that favor O-alkylation over N-alkylation. This can be influenced by the choice of the alkylating agent and the reaction solvent. O-acylation is another viable strategy, often employed for the synthesis of prodrugs.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF, or acetonitrile), add a base (1.1 - 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., alkyl halide) (1.0 - 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N(2) and N(4) isomers.
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Base | Solvent | Predominant Isomer | Notes |
| Sodium Hydride (NaH) | THF | N(4) | Strong, non-nucleophilic base favors deprotonation at the more acidic N(4) position. |
| Potassium Carbonate (K₂CO₃) | DMF | Mixture of N(2) & N(4) | Milder base can lead to a mixture of products. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | N(4) | Often provides good yields and selectivity for the N(4) isomer. |
Protocol 2: General Procedure for O-Acylation
-
Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine) (1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the O-acylated product.
Structure-Activity Relationship (SAR) as Kinase Inhibitors
Derivatives of 1,2,4-oxadiazole have shown promise as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. The following diagram illustrates a simplified signaling pathway involving a generic kinase that can be targeted by these inhibitors.
Figure 2: Simplified kinase signaling pathway and the inhibitory action of 3-methyl-1,2,4-oxadiazol-5-one derivatives.
The SAR for kinase inhibition can be summarized based on the position of substitution on the this compound core.
Table 2: Summary of SAR for Kinase Inhibition
| Position of Substitution | Type of Substituent | Effect on Kinase Inhibitory Activity |
| N(4)-position | Bulky aromatic or heteroaromatic groups | Generally leads to a significant increase in potency. The nature and substitution pattern on the aromatic ring are critical for target selectivity. For example, 3,4-dimethylphenyl or 2-methoxyphenyl substitutions have been shown to be favorable for GSK-3β inhibition.[1] |
| Small alkyl groups | Usually results in lower activity compared to aromatic substituents. | |
| N(2)-position | Alkyl or aryl groups | Typically results in weaker inhibition compared to N(4)-substituted isomers. This position is generally less favorable for introducing substituents for kinase inhibition. |
| C(5)-position (via O-linkage) | Acyl groups for prodrugs | Can be used to improve pharmacokinetic properties. The nature of the acyl group will determine the rate of hydrolysis and release of the active compound. |
| Alkyl or aryl groups | Generally less explored for direct kinase inhibition compared to N-substitution. |
Note: The specific SAR is highly dependent on the particular kinase being targeted. The information in Table 2 represents general trends observed in the literature.
Conclusion
The this compound scaffold is a versatile starting point for the generation of diverse chemical libraries for SAR studies. Regioselective derivatization, particularly at the N(4)-position, has proven to be a fruitful strategy for the development of potent kinase inhibitors. The protocols and SAR summary provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of this promising heterocyclic system. Further optimization of substituents and a thorough investigation of the ADME properties of lead compounds will be crucial for their advancement in the drug discovery pipeline.
References
Application Notes and Protocols for N-O Bond Oxidative Formation in Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Oxadiazole scaffolds are crucial building blocks in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The oxidative formation of the N-O bond is a key strategy for the synthesis of 1,2,4-oxadiazoles, offering an efficient route to these valuable heterocyclic compounds. This document provides detailed experimental protocols and comparative data for several common oxidative cyclization methods.
Overview of Oxidative N-O Bond Formation
The synthesis of 1,2,4-oxadiazoles via oxidative N-O bond formation typically involves the cyclization of acyclic precursors such as amidoximes, N-acyl amidines, or related derivatives.[5][6] This transformation is facilitated by an oxidizing agent that promotes the intramolecular formation of the N-O bond, leading to the stable five-membered oxadiazole ring. Various oxidants have been successfully employed, each with its own advantages in terms of reaction conditions, substrate scope, and yield.
Comparative Data of Oxidative Cyclization Methods
The following table summarizes quantitative data for different methods of oxidative N-O bond formation to synthesize 1,2,4-oxadiazoles, providing a comparative overview of their efficiency.
| Starting Material | Oxidant/Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Acyl Amidines | NBS | - | Ethyl Acetate | RT | 0.5 - 1 | 91 - 99 | [5][6] |
| N-Acylguanidines | PIDA | - | DMF | RT | 5 | 60 - 85 | [6] |
| Amidoximes | IBD | - | Not Specified | RT | Not Specified | High Yields | [7] |
| N-Benzyl Amidoximes | NBS/DBU | - | Not Specified | Not Specified | Not Specified | 54 - 84 | [5][6] |
| N-Benzyl Amidoximes | I₂/K₂CO₃ | - | Not Specified | Not Specified | Not Specified | 50 - 80 | [5][6] |
| Amidines & Methylarenes | TBHP | Copper | Not Specified | Mild | Not Specified | Moderate to Good | [5] |
| N-Benzyl Amidoximes | Electro-oxidation | - | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Abbreviations: NBS: N-Bromosuccinimide, PIDA: Phenyliodine(III) diacetate, IBD: Iodobenzene diacetate, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TBHP: tert-Butyl hydroperoxide, RT: Room Temperature, DMF: Dimethylformamide.
Experimental Protocols
Protocol 1: NBS-Mediated Oxidative Cyclization of N-Acyl Amidines
This protocol describes a highly efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from readily available N-acyl amidines using N-bromosuccinimide (NBS) as the oxidant. The reaction is characterized by its mild conditions, short reaction times, and high yields.[5][6][8]
Materials:
-
N-acyl amidine derivative
-
N-Bromosuccinimide (NBS)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the N-acyl amidine (1.0 mmol) in ethyl acetate (5 mL) in a round-bottom flask, add NBS (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: PIDA-Mediated Oxidative Cyclization of N-Acylguanidines
This method outlines the synthesis of 3-amino-1,2,4-oxadiazoles from N-acylguanidines using phenyliodine(III) diacetate (PIDA) as the oxidant. This protocol is effective for generating 1,2,4-oxadiazoles with an amino substituent at the 3-position.[6][9]
Materials:
-
N-acylguanidine derivative
-
Phenyliodine(III) diacetate (PIDA)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-acylguanidine (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add PIDA (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 3-amino-1,2,4-oxadiazole.
Visualizations
Experimental Workflow for NBS-Mediated Oxidative Cyclization
Caption: Workflow for NBS-mediated synthesis of 1,2,4-oxadiazoles.
Proposed Mechanism for PIDA-Mediated N-O Bond Formation
Caption: Proposed mechanism of PIDA-mediated N-O bond formation.[6]
Signaling Pathways and Drug Development
The 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties are considered privileged structures in drug discovery.[2][4] They are present in a variety of clinically used drugs and investigational compounds.[3] Their utility stems from their ability to act as bioisosteres for ester and amide groups, improving pharmacokinetic properties such as metabolic stability and oral bioavailability. Oxadiazole-containing compounds have been shown to modulate a variety of biological targets, including enzymes and receptors, making them valuable scaffolds for the development of new therapeutic agents against a wide range of diseases.[3][4] The synthetic methods described herein provide a direct and efficient means to access novel oxadiazole derivatives for screening in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 7. Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Methyl-2H-1,2,4-oxadiazol-5-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.[2] The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4][5] This document provides detailed application notes and protocols for investigating 3-methyl-2H-1,2,4-oxadiazol-5-one as a potential kinase inhibitor. While this specific molecule is presented here as a hypothetical lead compound, the methodologies described are broadly applicable for the characterization of novel kinase inhibitors.
For the purpose of these application notes, we will consider the hypothetical evaluation of this compound as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) , a key enzyme in inflammatory signaling pathways.[6]
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables present hypothetical data for this compound against p38α MAPK and a panel of other kinases to assess its selectivity.
Table 1: Inhibitory Activity of this compound against p38α MAPK
| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |
| This compound | 1 | 12.5 | 150 |
| 10 | 35.2 | ||
| 50 | 48.9 | ||
| 100 | 55.1 | ||
| 250 | 70.3 | ||
| 500 | 85.6 | ||
| 1000 | 95.8 | ||
| Staurosporine (Control) | 1 | 25.4 | 20 |
| 10 | 45.1 | ||
| 50 | 75.9 | ||
| 100 | 98.2 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| p38α MAPK | 150 |
| JNK1 | >10,000 |
| ERK2 | >10,000 |
| GSK3β | 8,500 |
| CDK2 | >10,000 |
| EGFR | >10,000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established kinase assay technologies.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.[7]
Materials:
-
This compound (Test Compound)
-
Recombinant human p38α MAPK (Enzyme)
-
Myelin Basic Protein (MBP) (Substrate)
-
ATP
-
Staurosporine (Positive Control)
-
DMSO (Vehicle Control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: Add 1 µL of the diluted test compound, positive control (staurosporine), or DMSO to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of p38α MAPK solution (e.g., 5 ng/µL in kinase buffer) to all wells except the "no enzyme" control wells.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., 10 µg/µL MBP and 25 µM ATP in kinase buffer) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Phosphorylation Assay (TR-FRET)
This protocol measures the inhibition of p38 MAPK phosphorylation in a cellular context using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[8]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS) (Stimulator)
-
This compound (Test Compound)
-
Cell lysis buffer
-
TR-FRET p38 MAPK assay kit (containing Europium-labeled anti-phospho-p38 antibody and an acceptor-labeled anti-total-p38 antibody)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce p38 MAPK phosphorylation.
-
Cell Lysis: Remove the culture medium and add cell lysis buffer to each well.
-
Lysate Transfer: Transfer the cell lysates to a TR-FRET detection plate.
-
Antibody Addition: Add the TR-FRET antibody mix (Europium-labeled anti-phospho-p38 and acceptor-labeled anti-total-p38 antibodies) to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm for Europium and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Determine the percent inhibition of p38 MAPK phosphorylation for each compound concentration and calculate the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway, which is activated by cellular stressors and inflammatory cytokines.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the biochemical kinase inhibition assay.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. caymanchem.com [caymanchem.com]
Application of 1,2,4-Oxadiazoles as Monoamine Oxidase (MAO) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,2,4-oxadiazole derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The following sections detail the inhibitory potency of various 1,2,4-oxadiazole compounds, provide standardized protocols for in vitro screening, and illustrate the underlying biochemical pathways and experimental workflows.
Introduction
Monoamine oxidases (MAO) are a family of mitochondrial flavoenzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, exist and are important drug targets for the treatment of neurological and psychiatric disorders.[1] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[1] The 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic motif in the design of novel MAO inhibitors, with several derivatives demonstrating potent and selective activity.[2]
Data Presentation: Inhibitory Potency of 1,2,4-Oxadiazole Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected 1,2,4-oxadiazole derivatives against human MAO-A and MAO-B. This data is compiled from various studies to facilitate a comparative analysis of structure-activity relationships (SAR).
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Series 1 | ||||
| 3f | >10 | 3.98 | - | [3] |
| 5a | >10 | 4.28 | - | [3] |
| 5b | >10 | 5.11 | - | [3] |
| 5d | >10 | 6.14 | - | [3] |
| 5e | >10 | 6.22 | - | [3] |
| 5f | >10 | 0.900 | - | [3] |
| 7c | >10 | 0.371 | - | [3] |
| Series 2 | ||||
| 2b | 196.90 - 1263 | 74.68 | - | [4][5] |
| 2c | 196.90 - 1263 | 225.48 | - | [4][5] |
| 2d | 196.90 - 1263 | 289.24 | - | [4] |
| Series 3 | ||||
| 1a | 47.25 - 129.7 | >250 | - | [6] |
| 1b | 47.25 - 129.7 | >250 | - | [6] |
| 3a | 47.25 - 129.7 | >250 | - | [6] |
| 3b | >250 | 140.02 | - | [6] |
| 3c | 47.25 - 129.7 | >250 | - | [6] |
| 4b | 47.25 - 129.7 | >250 | - | [6] |
| 4c | 143.9 | 117.43 | - | [6] |
| Indole Derivative | ||||
| 4 | 150 | 0.036 | 4167 | [7] |
| Indazole Derivative | ||||
| 20 | >10 | 0.052 | >192 | [8] |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro fluorescence-based assay to determine the inhibitory potency of 1,2,4-oxadiazole compounds against MAO-A and MAO-B.
Protocol 1: In Vitro MAO Inhibition Assay using Kynuramine
This protocol is adapted from established methods for determining the IC50 values of potential MAO inhibitors.[3][4]
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B)
-
2N NaOH (for stopping the reaction)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B in potassium phosphate buffer to the desired working concentration (e.g., 5 µg/mL for MAO-A and 12.5 µg/mL for MAO-B).[4]
-
Substrate Solution: Prepare a stock solution of kynuramine in ultrapure water. Dilute to the final working concentration in potassium phosphate buffer (e.g., 80 µM for MAO-A and 50 µM for MAO-B).[4]
-
Test Compound Solutions: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[4]
-
Reference Inhibitor Solutions: Prepare stock solutions of reference inhibitors in DMSO and serially dilute as for the test compounds.
3. Assay Procedure:
-
Add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well of a 96-well microplate.
-
Add 50 µL of varying concentrations of the test compound or reference inhibitor to the respective wells. For control wells (100% activity), add 50 µL of buffer containing the same percentage of DMSO as the test compound wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[4]
-
Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[4]
-
Stop the reaction by adding 78 µL of 2N NaOH to each well.[4]
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.[4]
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of MAO and Inhibition by 1,2,4-Oxadiazoles
References
- 1. evotec.com [evotec.com]
- 2. courses.edx.org [courses.edx.org]
- 3. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 4. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Route from Amidoximes to 3-methyl-2H-1,2,4-oxadiazol-5-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 3-methyl-2H-1,2,4-oxadiazol-5-one from acetamidoxime. The described method utilizes a carbonylative cyclization reaction, a key transformation in the synthesis of this important heterocyclic scaffold. 1,2,4-oxadiazol-5-ones are recognized as valuable intermediates in medicinal chemistry, often serving as bioisosteres for carboxylic acids. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic workflow and proposed reaction mechanism to aid researchers in the successful synthesis of the target compound.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocycle in the field of drug discovery and development.[1] Among its various derivatives, 3-substituted-2H-1,2,4-oxadiazol-5-ones have garnered significant attention due to their unique chemical properties and biological activities. These compounds are often employed as carboxylic acid bioisosteres, offering improved pharmacokinetic profiles in drug candidates. The synthesis of the 1,2,4-oxadiazol-5-one core typically involves the cyclization of an amidoxime with a carbonylating agent. Various reagents have been utilized for this transformation, including phosgene derivatives, chloroformates, and 1,1'-carbonyldiimidazole (CDI). This note focuses on a practical and accessible synthetic route starting from readily available acetamidoxime to yield this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a one-pot reaction of acetamidoxime with a suitable carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI) or ethyl imidazole-1-carboxylate (EImC), in the presence of a base. The reaction proceeds via an initial acylation of the amidoxime followed by an intramolecular cyclization to form the desired 1,2,4-oxadiazol-5-one ring.
Proposed Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the hydroxylamino group of the amidoxime on the carbonylating agent, leading to the formation of an acyloxyamidoxime intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the amidine nitrogen, results in the formation of the 1,2,4-oxadiazol-5-one ring with the elimination of a leaving group.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 3-substituted-1,2,4-oxadiazol-5(4H)-ones.
Materials:
-
Acetamidoxime
-
1,1'-Carbonyldiimidazole (CDI) or Ethyl imidazole-1-carboxylate (EImC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
To a stirred solution of acetamidoxime (1.0 eq) in anhydrous THF (10 mL per mmol of amidoxime) under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) or ethyl imidazole-1-carboxylate (EImC) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound and its analogs based on literature precedents for similar transformations.
| Entry | R-group (in R-amidoxime) | Carbonylating Agent | Solvent | Base | Time (h) | Yield (%) | M.p. (°C) |
| 1 | CH₃ | EImC | THF | K₂CO₃ | 5 | ~85-95 | N/A |
| 2 | Phenyl | EImC | THF | K₂CO₃ | 4 | 96 | 179-181 |
| 3 | 4-Chlorophenyl | EImC | THF | K₂CO₃ | 4 | 95 | 224-226 |
| 4 | 4-Methoxyphenyl | EImC | THF | K₂CO₃ | 5 | 92 | 192-194 |
| 5 | 4-(Trifluoromethyl)phenyl | EImC | THF | K₂CO₃ | 6 | 94 | 184-186 |
Note: Data for entries 2-5 are from the synthesis of the corresponding 3-aryl-1,2,4-oxadiazol-5(4H)-ones using ethyl imidazole-1-carboxylate (EImC) as the carbonylating agent. The yield for the 3-methyl derivative (Entry 1) is an expected range based on these examples.
Characterization Data of this compound
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₃H₄N₂O₂[2]
-
Molecular Weight: 100.08 g/mol [2]
-
¹H NMR (DMSO-d₆): A singlet for the methyl protons and a broad singlet for the NH proton are expected.
-
¹³C NMR (DMSO-d₆): Peaks corresponding to the methyl carbon, the C3 and C5 carbons of the oxadiazole ring are expected.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching, and C=N stretching are expected.
-
Mass Spectrometry (ESI-MS): [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,1'-Carbonyldiimidazole (CDI) is moisture-sensitive and should be handled under anhydrous conditions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound from acetamidoxime. The detailed protocol, along with the supporting data and diagrams, should enable researchers to successfully prepare this valuable heterocyclic compound for applications in drug discovery and medicinal chemistry. The use of readily available starting materials and mild reaction conditions makes this synthetic route both practical and efficient.
References
Application Note: Quantification of 3-methyl-2H-1,2,4-oxadiazol-5-one using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note describes a sensitive and reliable analytical method for the quantification of 3-methyl-2H-1,2,4-oxadiazol-5-one in bulk drug substance and pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The protocol has been developed to provide a rapid and accurate means of quantifying this active pharmaceutical ingredient (API), ensuring quality control and supporting drug development processes.
Introduction
This compound is a heterocyclic compound with potential applications in the pharmaceutical industry. As with any active pharmaceutical ingredient, a validated analytical method for its precise and accurate quantification is essential for quality control, stability studies, and formulation development. This application note outlines a straightforward and robust HPLC-UV method for this purpose. The 1,2,4-oxadiazole class of compounds are known for their pharmacological properties, and reliable analytical methods are crucial for their development.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in Table 1. These properties are essential for the development of an appropriate analytical method.
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₃H₄N₂O₂ |
| Molecular Weight | 100.08 g/mol |
| Predicted LogP | -0.5 |
| Predicted pKa | 5.8 |
| UV λmax | ~210-220 nm (predicted) |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (88%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Human plasma (for bioanalytical applications)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
Table 2: HPLC-UV Chromatographic Conditions.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
For Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of the bulk drug substance.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Dilute further with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10).
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Make up the volume to 100 mL with methanol and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant with the mobile phase to a final concentration within the calibration range.
-
Filter the diluted solution through a 0.45 µm syringe filter before injection.
For Biological Matrices (e.g., Plasma):
For the quantification of this compound in biological matrices like plasma, a more rigorous sample clean-up is necessary. Protein precipitation is a common and effective method.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.
Method Validation Parameters
A comprehensive method validation should be performed according to ICH guidelines, including the parameters summarized in Table 3.
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.999 over the concentration range |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2% |
| Specificity | No interference from excipients or degradation products |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | Insensitive to minor variations in method parameters |
Table 3: Method Validation Parameters and Acceptance Criteria.
Mandatory Visualizations
References
Application Notes for In Vitro Cell-Based Assays of 3-methyl-2H-1,2,4-oxadiazol-5-one Derivatives
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds.[1][2] Derivatives of this class have demonstrated significant potential as anticancer, anti-inflammatory, and enzyme inhibitory agents.[1][3][4] This document provides detailed application notes and standardized protocols for the initial in vitro screening of 3-methyl-2H-1,2,4-oxadiazol-5-one derivatives to characterize their biological activity. The following sections describe key cell-based assays for evaluating cytotoxicity, anti-inflammatory potential, and enzyme inhibition, which are crucial steps in the drug discovery pipeline.
While the protocols provided are broadly applicable for the screening of novel oxadiazole derivatives, the quantitative data summarized herein is based on published results for structurally related 1,2,4- and 1,3,4-oxadiazole analogues due to the limited specific data on this compound derivatives in the available literature.
Application Note 1: Cytotoxicity Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in metabolic activity is indicative of cellular damage or cytotoxicity induced by the test compound. This assay is a primary screening tool to determine the cytotoxic potential of novel chemical entities against various cancer cell lines.[5]
Experimental Protocol
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer) in DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][6]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/mL (0.1 mL per well).[5][6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5][6]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in 0.5% Dimethyl Sulfoxide (DMSO).[6]
-
Perform serial dilutions of the stock solution with the culture medium to achieve a range of working concentrations (e.g., 0.1, 0.5, 1.0, 10.0, 50.0, 100.0 µM).[5]
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells in triplicate.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Cisplatin or 5-Fluorouracil).[5][6]
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[5][6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density (O.D.) at 540 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity of oxadiazole derivatives via MTT assay.
Data Summary: Cytotoxicity of Oxadiazole Analogues
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| AMK OX-8 | A549 | 25.04 | [7] |
| AMK OX-9 | A549 | 20.73 | [7] |
| AMK OX-12 | A549 | 41.92 | [7] |
| AMK OX-10 | HeLa | 5.34 | [7] |
| AMK OX-12 | HeLa | 32.91 | [7] |
| Compound 5 | SKOV3 | 14.2 | [8] |
| Compound 5 | A549 | 18.3 | [8] |
| Compound 4i | A549 | 1.59 | [9] |
| Compound 4l | A549 | 1.80 | [9] |
| Compound 12 | MCF-7 | 1.12 | [5] |
| Compound 13 | HCT-116 | 2.15 | [5] |
Application Note 2: Anti-inflammatory Activity by Protein Denaturation Inhibition
Principle
Inflammation can lead to the denaturation of tissue proteins. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity. This in vitro assay uses heat-induced denaturation of either bovine serum albumin (BSA) or egg albumin as a model system. The test compound's capacity to inhibit this denaturation is measured spectrophotometrically, with a decrease in turbidity indicating a positive effect. Diclofenac sodium is commonly used as a standard reference drug in this assay.[3]
Experimental Protocol
-
Preparation of Reagents:
-
Test Solution: Prepare various concentrations (e.g., 10-50 µg/mL) of the oxadiazole derivative in a suitable solvent. The final solution for the assay will consist of 0.2 mL of egg albumin and the test compound, brought to a total volume of 5 mL.[3]
-
Control Solution: Mix 0.2 mL of egg albumin with 4.8 mL of distilled water.[3]
-
Standard Solution: Prepare various concentrations of diclofenac sodium similarly to the test solution.[3]
-
Buffer: Use a phosphate buffer (pH 6.4).[3]
-
-
Assay Procedure (Egg Albumin Method):
-
To each test, control, and standard tube, add 2 mL of phosphate buffer (pH 6.4).[3]
-
Incubate all solutions at 37 ± 2°C for 15 minutes.[3]
-
Induce denaturation by heating the solutions at 70°C in a water bath for 5 minutes.[3]
-
After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer or ELISA plate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of denaturation.
-
Workflow Diagram: Protein Denaturation Assay
Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.
Data Summary: Anti-inflammatory Activity of Oxadiazole Analogues
| Compound ID | Assay Method | Inhibition (%) @ 200 µg/mL | Standard (Inhibition %) | Reference |
| Ox-6f | Albumin Denaturation | 74.16 ± 4.41 | Ibuprofen (84.31 ± 4.93) | [10] |
| Ox-6d | Albumin Denaturation | 70.56 ± 2.87 | Ibuprofen (84.31 ± 4.93) | [10] |
| 3e | Bovine/Egg Albumin | Moderate Activity | Diclofenac Sodium | [3] |
| 3f | Bovine/Egg Albumin | Moderate Activity | Diclofenac Sodium | [3] |
| 3i | Bovine/Egg Albumin | Moderate Activity | Diclofenac Sodium | [3] |
Application Note 3: Monoamine Oxidase (MAO) Enzyme Inhibition Assay
Principle
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibitors of these enzymes are valuable for treating neurological disorders like Parkinson's disease and depression. This in vitro assay measures the ability of a compound to inhibit the activity of recombinant human MAO-A or MAO-B. The activity is determined by monitoring the transformation of a substrate (e.g., kynuramine) into a fluorescent product. A decrease in fluorescence intensity in the presence of the test compound indicates enzyme inhibition.[11]
Experimental Protocol
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds and a reference inhibitor (e.g., safinamide).[11]
-
96-well black microplates suitable for fluorescence measurements.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound derivatives in the phosphate buffer.
-
In a 96-well plate, add the buffer, the enzyme solution (MAO-A or MAO-B), and the test compound solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to each well.
-
Incubate for a further 20-30 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value from the dose-response curve.
-
Logical Diagram: MAO Inhibition Assay
Caption: Logical flow of the MAO fluorescence-based enzyme inhibition assay.
Data Summary: MAO-B Inhibition by 1,2,4-Oxadiazin-5(6H)-one Analogues
| Compound ID | Enzyme | IC₅₀ (µM) | Reference |
| 5f | MAO-B | 0.900 | [11] |
| 7c | MAO-B | 0.371 | [11] |
| 5a | MAO-B | Potent Inhibitor | [11] |
| 5b | MAO-B | Potent Inhibitor | [11] |
| 5d | MAO-B | Potent Inhibitor | [11] |
Application Note 4: Investigating Mechanism of Action - Apoptosis Pathway
Principle
Many cytotoxic compounds induce cancer cell death through apoptosis, a form of programmed cell death. The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism. It is initiated by cellular stress, leading to the disruption of the mitochondrial membrane potential (MMP), the release of cytochrome c from mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade (e.g., Caspase-9 and Caspase-3), ultimately leading to cell death. Investigating these key events can help elucidate the mechanism of action of the oxadiazole derivatives.
Signaling Pathway Diagram: Intrinsic Apoptosis
Caption: Simplified intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 11. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-2H-1,2,4-oxadiazol-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-methyl-2H-1,2,4-oxadiazol-5-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyclization of an activated acetamidoxime derivative.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the O-acylated intermediate. 2. Ineffective cyclization conditions (base too weak, temperature too low). 3. Degradation of starting material or intermediate. 4. Inactive reagents. | 1. Confirm intermediate formation via TLC or LC-MS before proceeding with cyclization. Consider using a more reactive acylating agent. 2. Screen different bases (e.g., NaH, K₂CO₃, DBU) and solvents. Gradually increase the reaction temperature. 3. Perform the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 4. Use freshly opened or properly stored reagents. |
| Presence of Multiple Byproducts | 1. Self-condensation of acetamidoxime. 2. Hydrolysis of the O-acylated intermediate. 3. Ring-opening of the desired product under harsh basic conditions. 4. Formation of isomeric products. | 1. Control the stoichiometry of the reactants carefully. Add the acylating agent slowly to the amidoxime solution. 2. Ensure anhydrous reaction conditions. 3. Use a milder base or a shorter reaction time for the cyclization step. 4. Optimize the reaction temperature; higher temperatures can sometimes lead to isomer formation. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Co-elution with impurities during chromatography. 3. Oily product that is difficult to crystallize. | 1. After reaction completion, try to precipitate the product by adding a non-polar solvent. 2. Optimize the mobile phase for column chromatography; consider using a different stationary phase. 3. Attempt recrystallization from various solvent systems. If it remains an oil, consider purification by distillation under reduced pressure if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route involves a two-step, one-pot synthesis starting from acetamidoxime. The first step is the O-acylation of acetamidoxime with a suitable carbonylating agent, such as an alkyl chloroformate (e.g., ethyl chloroformate) or carbonyldiimidazole (CDI), to form an O-acylated intermediate. This intermediate is then cyclized, typically in the presence of a base, to yield the this compound.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low yield in the synthesis.
Q2: How does the choice of base affect the cyclization step and the overall yield?
The choice of base is critical for the intramolecular cyclization. A base that is too weak may not be sufficient to deprotonate the amidoxime nitrogen for the cyclization to occur, resulting in low yields. Conversely, a base that is too strong can lead to the decomposition of the starting materials, the intermediate, or the final product, and may also promote the formation of byproducts. It is recommended to screen a range of bases, from milder inorganic bases like potassium carbonate to stronger organic bases like DBU or sodium hydride, to find the optimal conditions for your specific substrate and reaction setup.
Table 1: Effect of Different Bases on the Yield of a Related 1,2,4-Oxadiazole Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |
| 2 | NaH | THF | 60 | 6 | 85 |
| 3 | DBU | CH₃CN | 80 | 8 | 78 |
| 4 | Et₃N | CH₂Cl₂ | 40 | 24 | 45 |
Note: This data is representative and based on the synthesis of structurally related 1,2,4-oxadiazoles. Actual results for this compound may vary.
Q3: What are the common byproducts in this synthesis and how can they be minimized?
Common byproducts can include unreacted starting materials, the hydrolyzed O-acylated intermediate, and products resulting from the self-condensation of acetamidoxime. To minimize byproduct formation, it is important to use anhydrous solvents and reagents to prevent hydrolysis. Slow addition of the acylating agent to the acetamidoxime can help to reduce self-condensation. Monitoring the reaction by TLC or LC-MS can help to determine the optimal reaction time to maximize product formation while minimizing byproduct formation.
Q4: Can microwave irradiation be used to improve the yield and reduce the reaction time?
Yes, microwave-assisted synthesis has been shown to be effective for the formation of 1,2,4-oxadiazoles, often leading to significantly shorter reaction times and improved yields.[1] The high temperatures and pressures achieved in a microwave reactor can accelerate the cyclization step. It is advisable to start with a temperature and time screening to find the optimal microwave conditions.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for a Related 1,2,4-Oxadiazole Synthesis
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Heating | 100 | 12 h | 70 |
| 2 | Microwave Irradiation | 150 | 15 min | 92 |
Note: This data is representative and based on the synthesis of structurally related 1,2,4-oxadiazoles. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Preparation of the O-Acylated Intermediate:
-
To a solution of acetamidoxime (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF, CH₃CN) under an inert atmosphere, add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of the acylating agent (e.g., ethyl chloroformate, 1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Cyclization:
-
Upon completion of the acylation, heat the reaction mixture to the desired temperature (e.g., 60-100 °C) to induce cyclization.
-
Monitor the formation of the product by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
-
References
troubleshooting by-product formation in oxadiazole synthesis
Welcome to the technical support center for oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in 1,2,4-oxadiazole synthesis?
A1: The most prevalent by-product in the synthesis of 1,2,4-oxadiazoles, particularly from O-acylamidoxime intermediates, is the cleavage of the O-acylamidoxime. This cleavage results in the formation of the corresponding amidoxime and nitrile.[1] Additionally, rearrangement reactions, such as the Boulton-Katritzky Rearrangement, can occur, leading to the formation of more stable heterocyclic isomers. Under certain conditions, starting materials like amidoximes can react with reagents such as maleic or fumaric esters to yield 1,2,4-oxadiazin-5-ones instead of the desired oxadiazole.
Q2: I am synthesizing a 1,3,4-oxadiazole and have identified a sulfur-containing impurity. What is it likely to be?
A2: A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is particularly frequent when using sulfur-containing reagents, such as Lawesson's reagent or P4S10, with the intention of forming the oxadiazole from a diacylhydrazine intermediate, or when starting from thiosemicarbazides.[2] For instance, the reaction of aroyl hydrazides with thioacetamide can lead to 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[3]
Q3: My oxadiazole synthesis is resulting in a low yield. What are the potential causes?
A3: Low yields in oxadiazole synthesis can stem from several factors. For 1,2,4-oxadiazoles, cleavage of the O-acylamidoxime intermediate is a major contributor to reduced yields.[1] For both isomers, harsh reaction conditions, such as high temperatures and strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product. Inefficient cyclodehydration is another common reason for low yields. The choice of cyclodehydrating agent and reaction conditions is therefore critical. In some modern synthetic approaches, such as certain photoredox-mediated reactions, hydrogen gas (H2) is the only theoretical by-product, leading to potentially high yields if the reaction proceeds efficiently.[3]
Q4: How can I purify my oxadiazole product from unreacted starting materials and by-products?
A4: Purification strategies depend on the specific impurities present. Recrystallization is a common and effective method for purifying solid oxadiazole derivatives.[4][5] Column chromatography on silica gel is also widely used. For specific challenges, such as separating oxadiazoles from structurally similar thiadiazole by-products, careful selection of the chromatographic eluent system is crucial. In some cases, the use of specific reagents during the synthesis can simplify purification. For example, using 1,1'-carbonyldiimidazole (CDI) as an activating agent can facilitate purification by a simple liquid-liquid extraction. Furthermore, modern techniques like flow chemistry coupled with in-line extraction and chromatography can offer highly efficient purification.
Troubleshooting Guides
Issue 1: Formation of Amidoxime and Nitrile By-products in 1,2,4-Oxadiazole Synthesis
Problem: The final product is contaminated with significant amounts of the starting amidoxime and the corresponding nitrile. This is often confirmed by NMR or LC-MS analysis.
Cause: This issue arises from the cleavage of the O-acylamidoxime intermediate, which is susceptible to hydrolysis or thermal decomposition, especially under harsh basic conditions and elevated temperatures.[1]
Solution:
-
Milder Reaction Conditions: Employ milder cyclodehydration conditions. The use of a superbase system, such as potassium hydroxide in DMSO (KOH/DMSO), can promote the reaction at room temperature, thus minimizing the thermal decomposition of the intermediate.
-
Alternative Cyclodehydrating Agents: Consider using milder and more efficient cyclodehydrating agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) can be effective.
-
Microwave-Assisted Synthesis: Microwave irradiation can often drive the reaction to completion in a much shorter time, reducing the exposure of the intermediate to prolonged heating and thus minimizing cleavage.
Issue 2: Formation of 1,3,4-Thiadiazole By-product in 1,3,4-Oxadiazole Synthesis
Problem: The desired 1,3,4-oxadiazole is contaminated with the corresponding 1,3,4-thiadiazole isomer.
Cause: This typically occurs when the synthesis involves a thiosemicarbazide intermediate or when using sulfur-containing cyclizing agents. The reaction pathway can lead to competitive formation of the thermodynamically stable thiadiazole ring.
Solution:
-
Choice of Reagents: To favor the formation of the oxadiazole, use a non-sulfur-containing cyclizing agent. For the cyclization of diacylhydrazines, reagents like phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid (PPA) are commonly used.[4][6] For the conversion of acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles, oxidative cyclization using reagents like iodine in the presence of a base is a standard method.
-
Reaction Conditions: The reaction conditions can influence the product ratio. A comparative study of cyclizing agents for N,N'-bishydrazide derivatives showed that while P2O5, PPA, and POCl3 gave high yields of 1,3,4-oxadiazoles, P2S5 and thiourea favored the formation of 1,3,4-thiadiazoles.
-
Purification: If the thiadiazole by-product is still formed, careful purification is necessary. Column chromatography is often effective. Developing a gradient elution method can help in separating these closely related heterocycles.
Data Presentation
Table 1: Comparison of Cyclodehydrating Agents for 1,3,4-Oxadiazole Synthesis from Diacylhydrazines
| Cyclodehydrating Agent | Typical Reaction Conditions | Yield Range (%) | Common By-products | Reference |
| POCl₃ | Reflux | 54 - 96 | Unreacted starting material, decomposition products | [4][6] |
| SOCl₂ | Reflux | Moderate to high | Unreacted starting material | [4] |
| PPA (Polyphosphoric acid) | 100-160 °C | High | Minimal | [4] |
| (CF₃SO₂)₂O (Triflic anhydride) | Room temperature to reflux | 26 - 96 | Dependent on substrate | [4][6] |
| EDC (Carbodiimide) | Room temperature | 70 - 92 | Urea by-product | [6] |
Table 2: Influence of Reaction Conditions on Oxadiazole vs. Thiadiazole Formation from Thiosemicarbazide Precursors
| Precursor | Reagent/Conditions | Major Product | Yield (%) | Reference |
| Acylthiosemicarbazide | I₂ / NaOH | 2-Amino-1,3,4-oxadiazole | Good to excellent | |
| Acylthiosemicarbazide | Concentrated H₂SO₄ | 2-Amino-1,3,4-thiadiazole | High | |
| Diacylhydrazine | P₂O₅ / PPA / POCl₃ | 1,3,4-Oxadiazole | High | |
| Diacylhydrazine | P₂S₅ / Thiourea | 1,3,4-Thiadiazole | Moderate to high |
Experimental Protocols
Protocol 1: Minimizing O-Acylamidoxime Cleavage in 1,2,4-Oxadiazole Synthesis using a Superbase
Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole while minimizing the formation of amidoxime and nitrile by-products.
Methodology:
-
Preparation of the O-Acylamidoxime:
-
To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add the corresponding acyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting amidoxime is consumed (monitor by TLC).
-
The O-acylamidoxime can be isolated by extraction or used directly in the next step.
-
-
Cyclodehydration:
-
To a solution of the O-acylamidoxime in DMSO, add powdered potassium hydroxide (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 10-30 minutes. The reaction is often rapid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Selective Synthesis of 2-Amino-1,3,4-oxadiazole over 2-Amino-1,3,4-thiadiazole
Objective: To selectively synthesize a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide precursor.
Methodology:
-
Preparation of the Acylthiosemicarbazide:
-
Dissolve the corresponding acid hydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Add the isothiocyanate (1.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (typically a precipitate forms).
-
Collect the acylthiosemicarbazide by filtration and wash with cold ethanol.
-
-
Oxidative Cyclization:
-
Suspend the acylthiosemicarbazide in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 4 N) to dissolve the starting material.
-
To this solution, add a solution of iodine in potassium iodide dropwise at room temperature until a persistent iodine color is observed.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After cooling, the product often precipitates. If not, the reaction mixture can be poured into water to induce precipitation.
-
Collect the crude product by filtration, wash with water and a dilute solution of sodium thiosulfate (to remove excess iodine), and then with water again.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol).
-
Visualizations
Caption: By-product formation pathways in 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting workflow for 1,2,4-oxadiazole synthesis.
Caption: Competitive formation of 1,3,4-oxadiazole and 1,3,4-thiadiazole.
References
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 3-methyl-2H-1,2,4-oxadiazol-5-one
This guide provides troubleshooting and frequently asked questions for challenges encountered during the purification of 3-methyl-2H-1,2,4-oxadiazol-5-one.
Troubleshooting Guide
Issue 1: Low yield after purification.
| Question | Answer |
| Why is my recovery low after recrystallization? | This could be due to several factors: 1. Solvent Choice: The chosen solvent may be too good, leading to high solubility of your compound even at low temperatures. Try a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. 2. Excessive Solvent: Using too much solvent will keep your compound in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Premature Crystallization: If the solution cools too quickly, the compound may precipitate out on the filtration apparatus. Ensure your funnel is pre-heated. 4. Product Degradation: The 1,2,4-oxadiazole ring can be sensitive to harsh pH and high temperatures.[1] Prolonged heating during recrystallization could lead to degradation. |
| My yield is poor after column chromatography. What happened? | Potential causes include: 1. Compound Streaking: Your compound may be streaking on the column, leading to broad fractions and incomplete separation. This can be caused by using a mobile phase that is too polar or by overloading the column. 2. Irreversible Adsorption: The compound might be strongly adsorbing to the silica gel. Pre-treating the silica gel with a small amount of a polar solvent or base (like triethylamine) can sometimes mitigate this. 3. Incorrect Mobile Phase: The polarity of the eluent might not be optimal, resulting in poor separation from impurities or very slow elution. It is crucial to determine the right solvent system using Thin Layer Chromatography (TLC) beforehand. |
Issue 2: Persistent Impurities.
| Question | Answer |
| I see unreacted starting materials in my NMR/LC-MS. How do I remove them? | 1. Acetamidoxime: This starting material is relatively polar and can often be removed by washing the crude product with cold water or by column chromatography. 2. Acylating Agent (e.g., ethyl chloroformate): Residual acylating agents and their byproducts can often be removed with an aqueous workup, including a wash with a mild base like sodium bicarbonate solution. |
| There's an unknown peak in my spectrum that I can't identify. | This could be a byproduct from a side reaction. Common side reactions in 1,2,4-oxadiazole synthesis include the formation of isomers or dimers.[2] If the impurity is difficult to separate by chromatography or recrystallization, consider the following: 1. pH Adjustment: The 1,2,4-oxadiazol-5-one moiety has an acidic proton and can form salts.[3] Altering the pH during an aqueous workup might selectively extract either the product or the impurity into the aqueous layer. 2. Alternative Purification: Techniques like preparative HPLC might be necessary for challenging separations. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the general stability considerations for this compound? | The 1,2,4-oxadiazole ring is generally stable but can be susceptible to degradation under certain conditions. It exhibits maximum stability in a pH range of 3-5.[1] Both strongly acidic and strongly basic conditions can lead to ring-opening, especially in the presence of nucleophiles like water.[1] It is also advisable to avoid prolonged exposure to high temperatures. |
| What is a good starting point for developing a recrystallization protocol? | A common solvent for recrystallizing similar heterocyclic compounds is ethanol.[3] You can also explore other polar protic solvents like isopropanol or solvent mixtures such as ethanol/water or ethyl acetate/hexane. The key is to find a system where the compound has a steep solubility curve with respect to temperature. |
| What mobile phase should I use for silica gel column chromatography? | For 1,2,4-oxadiazole derivatives, gradients of ethyl acetate in a non-polar solvent like cyclohexane or hexane are commonly used.[4][5] A typical starting point could be a gradient from 10% to 50% ethyl acetate in hexane. Always optimize the solvent system with TLC first to ensure good separation. |
| Can I use an acid/base extraction to purify my compound? | Yes, this can be an effective technique. The N-H proton on the oxadiazole ring is acidic. By treating a solution of the crude product in an organic solvent (like ethyl acetate) with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃), you can deprotonate the desired compound, extracting it into the aqueous layer as a salt. Neutral and basic impurities will remain in the organic layer. Subsequently, acidifying the aqueous layer will re-protonate your compound, causing it to precipitate, after which it can be collected by filtration or extracted back into an organic solvent. |
Quantitative Data Summary
The following table summarizes typical conditions used for the purification of related 1,2,4-oxadiazole compounds, which can serve as a starting point for optimizing the purification of this compound.
| Purification Method | Compound Type | Conditions/Eluent | Purity/Yield | Reference |
| Column Chromatography | 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones | Cyclohexane/Ethyl Acetate (3:1) | 68% Yield | [4] |
| Column Chromatography | 2-Phenyl-4-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazolidin-5-one | Cyclohexane/Ethyl Acetate (4:1) | 70% Yield | [4] |
| Column Chromatography | 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole | Ethyl Acetate/Hexane (5-10%) | 52% Yield | [5] |
| Recrystallization | 3-methyl-4H-[3][4][6]-oxadiazol-5-one derivative | Ethanol | 46-95% Yield | [3] |
| Reduced Pressure Distillation | 2,3-dihydro-5-methyl-2-oxo-1,3,4-oxadiazole-3-acetone | N/A | >96% Purity, >95% Yield | [7] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good R_f value for the desired compound is typically between 0.2 and 0.4. A common mobile phase to start with is 30% ethyl acetate in hexane.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated sample solution directly onto the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Guides
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for persistent impurities.
Caption: Potential sources of impurities in the final product.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole : Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. CN114149381B - Preparation method of 2, 3-dihydro-5-methyl-2-oxo-1, 3, 4-oxadiazole-3-acetone - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Cyclization of O-Acylamidoximes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why is the yield of my 1,2,4-oxadiazole product consistently low?
Answer:
Low yields in this cyclization can stem from several factors. Below are the most common causes and their respective solutions:
-
Incomplete Conversion: The reaction may not have reached completion.
-
Solution: Increase the reaction time or gently heat the reaction mixture if using room temperature conditions. For thermally promoted cyclizations, ensure the temperature is optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Hydrolysis of the O-acylamidoxime Intermediate: The O-acylamidoxime starting material or intermediate is susceptible to hydrolysis, especially under strongly basic aqueous conditions, which reverts it to the starting amidoxime.[1]
-
Solution: Ensure anhydrous (dry) solvents and reagents are used. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. When using hydroxide bases, the MOH/DMSO system is reported to be effective and minimizes hydrolysis compared to other solvent systems like THF.[2]
-
-
Substrate-Specific Side Reactions: Certain functional groups on your substrate can lead to side reactions. For instance, O-acylamidoximes with terminal double bonds can undergo anionic polymerization in the presence of strong bases like KOH, leading to very poor yields.[3]
-
Suboptimal Catalyst/Base or Solvent: The choice of catalyst, base, and solvent is crucial and highly dependent on the substrate.
-
Solution: Consult the data tables below to select a proven catalyst/solvent system for your substrate class. For example, for many substrates, alkali metal hydroxides (NaOH, KOH, LiOH) in DMSO provide excellent yields rapidly at room temperature.[2]
-
Question: I am observing significant side product formation. What are these side products and how can I prevent them?
Answer:
The most common side product is the starting amidoxime, resulting from the hydrolytic cleavage of the O-acylamidoxime.[1]
-
Cause: Presence of water in the reaction mixture, leading to hydrolysis of the ester linkage in the O-acylamidoxime.
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere.
-
If performing a one-pot synthesis from an amidoxime and an acylating agent, ensure the acylation step is complete before initiating the cyclization.
-
Another potential issue, particularly for substrates with terminal alkenes, is polymerization.[3]
-
Cause: Strong bases like KOH can initiate anionic polymerization of the double bond.
-
Prevention:
-
Use a milder, non-nucleophilic base.
-
Consider a catalyst system like TBAF in THF, which is known to be compatible with a wider range of functional groups.[4]
-
Frequently Asked Questions (FAQs)
Question: What is the general mechanism for the cyclization of O-acylamidoximes?
Answer: The most widely accepted mechanism is a base-induced intramolecular cyclodehydration. The process involves the deprotonation of the O-acylamidoxime, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon. Subsequent elimination of a water molecule leads to the formation of the stable 1,2,4-oxadiazole ring.[3]
Question: Should I use a one-pot or a two-step procedure?
Answer: The choice between a one-pot and a two-step procedure depends on your specific needs and substrate.
-
Two-Step Procedure: This involves the initial synthesis and isolation of the O-acylamidoxime, followed by a separate cyclization step.
-
One-Pot Procedure: This involves the reaction of an amidoxime with an acylating agent, followed by in-situ cyclization without isolation of the O-acylamidoxime intermediate.
-
Advantages: More efficient in terms of time and resources.
-
Disadvantages: Can sometimes result in lower yields and more side products if the initial acylation is not clean or if the reagents for the two steps are not compatible.[3] However, systems like MOH/DMSO have been shown to be highly effective for one-pot syntheses from amidoximes and esters.[2]
-
Question: What are the key safety precautions for this reaction?
Answer:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Many of the bases used (e.g., KOH, NaOH) are corrosive. Handle them with care.
-
Some solvents, like DMSO and THF, have specific handling requirements. Consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Different Bases on the Cyclization of O-Benzoylbenzamidoxime in DMSO at Room Temperature [2]
| Entry | Base (1.1 eq) | Time (min) | Yield (%) |
| 1 | LiOH | 10 | ~98 |
| 2 | NaOH | 10 | ~98 |
| 3 | KOH | 10 | ~98 |
| 4 | K₂CO₃ | 10 | ~95 |
| 5 | Cs₂CO₃ | 10 | ~92 |
| 6 | NaHCO₃ | 60 | ~25 |
| 7 | TEA | 60 | ~5 |
Table 2: Selected Examples of TBAF-Catalyzed Cyclization of O-Acylamidoximes in THF at Room Temperature [4]
| Entry | Substrate (O-Acylamidoxime) | TBAF (eq) | Time (h) | Yield (%) |
| 1 | N-Benzoyloxy-4-methylbenzamidine | 1.1 | 1 | 95 |
| 2 | N-(4-Chlorobenzoyloxy)benzamidine | 1.1 | 1 | 98 |
| 3 | N-Acetoxy-4-methoxybenzamidine | 1.1 | 1 | 92 |
| 4 | N-Benzoyloxy-2-thiophenecarboxamidine | 0.1 | 12 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Cyclization using MOH in DMSO [2]
-
To a solution of the O-acylamidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add the powdered alkali metal hydroxide (e.g., NaOH or KOH, 1.1 mmol).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 10-20 minutes).
-
Upon completion, pour the reaction mixture into cold water (20 mL).
-
If a precipitate forms, collect the solid product by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for TBAF-Catalyzed Cyclization in THF [4]
-
Dissolve the O-acylamidoxime (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add a solution of TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring and monitor the reaction by TLC. Reaction times can vary from 1 to 16 hours depending on the substrate.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
Mandatory Visualizations
Caption: General workflow for the cyclization of O-acylamidoximes.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Comparison of one-pot vs. two-step synthesis pathways.
References
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
stability of 3-methyl-2H-1,2,4-oxadiazol-5-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-methyl-2H-1,2,4-oxadiazol-5-one in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: Based on studies of related 1,2,4-oxadiazole derivatives, this compound is expected to exhibit pH-dependent stability. Generally, 1,2,4-oxadiazole rings show maximum stability in a pH range of 3-5.[1] Degradation is likely to occur in more acidic or alkaline conditions through the opening of the oxadiazole ring.[1] In non-aqueous (aprotic) solvents, the compound is expected to be significantly more stable.[1]
Q2: Which solvents are recommended for storing solutions of this compound?
A2: For short-term storage, anhydrous aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended. For longer-term storage, it is advisable to store the compound in its solid, crystalline form at low temperatures and protected from light and moisture. Aqueous solutions, especially outside the optimal pH range of 3-5, are not recommended for long-term storage.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for 1,2,4-oxadiazole rings involves nucleophilic attack and subsequent ring cleavage.[1]
-
Acidic Conditions: At low pH, the nitrogen atom at position 4 of the oxadiazole ring can be protonated. This is followed by a nucleophilic attack on the activated methine carbon, leading to ring opening.[1]
-
Alkaline Conditions: At high pH, nucleophilic attack occurs on the methine carbon, generating an anion on the nitrogen at position 4. In the presence of a proton donor like water, this facilitates ring opening.[1]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. By analyzing samples at various time points, you can quantify the decrease in the parent compound and the formation of degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of the compound in solution. | The solvent may contain impurities such as water or acidic/basic residues. The pH of the solution may be outside the optimal stability range (pH 3-5). | Use high-purity, anhydrous solvents. If using aqueous solutions, buffer them to a pH between 3 and 5. |
| Appearance of unknown peaks in the HPLC chromatogram. | These are likely degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks. |
| Inconsistent stability results between experiments. | Variations in experimental conditions such as temperature, light exposure, or the exact composition of the solvent system. | Standardize all experimental parameters, including solvent preparation, storage conditions (temperature and light), and analytical procedures. |
| Precipitation of the compound from the solution over time. | The concentration of the compound may exceed its solubility in the chosen solvent at the storage temperature. | Determine the solubility of the compound in the solvent at the intended storage temperature before preparing stock solutions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 5 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Sample Analysis: At appropriate time intervals, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Stability-Indicating HPLC Method Development (Example)
The following is a starting point for developing a stability-indicating RP-HPLC method. Optimization will be required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV-Vis scan (e.g., start with 230 nm) |
| Injection Volume | 10 µL |
Data Summary
| Solvent/Condition | Expected Stability | Primary Degradation Pathway |
| Water (pH 3-5) | Moderate to High | Minimal degradation |
| Water (pH < 3) | Low | Acid-catalyzed ring opening |
| Water (pH > 5) | Low | Base-catalyzed ring opening |
| Anhydrous Acetonitrile | High | Minimal degradation |
| Anhydrous DMSO | High | Minimal degradation |
| Anhydrous DMF | High | Minimal degradation |
| Methanol/Ethanol | Moderate | Potential for solvolysis over time |
| 0.1 M HCl | Low | Acid hydrolysis |
| 0.1 M NaOH | Very Low | Base hydrolysis |
| 3% H₂O₂ | Moderate to Low | Oxidation |
| Elevated Temperature | Moderate to Low | Thermal decomposition |
| Light Exposure | To be determined | Photodegradation |
Visualizations
References
Technical Support Center: 1,2,4-Oxadiazole Core Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the unintended ring-opening of the 1,2,4-oxadiazole core during chemical synthesis and experimentation.
Troubleshooting Guide: Preventing 1,2,4-Oxadiazole Ring-Opening
The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a labile O-N bond, which makes it susceptible to cleavage under various conditions.[1][2][3] Understanding the factors that trigger ring-opening is crucial for maintaining the integrity of this important heterocyclic scaffold in your synthetic campaigns.
Table 1: Summary of Conditions Leading to 1,2,4-Oxadiazole Ring-Opening and Recommended Alternatives
| Issue/Symptom | Problematic Condition | Underlying Cause | Recommended Action/Alternative |
| Product Degradation Under Basic Conditions | Strong bases (e.g., NaOH, KOH in harsh conditions) | Hydrolysis or base-induced rearrangement, particularly for monosubstituted or less stable derivatives.[4] | Use milder bases like K₂CO₃ or organic bases (e.g., DIPEA, Et₃N). Employ aprotic solvents to minimize hydrolysis. |
| Ring Cleavage During Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) | Reductive cleavage of the weak O-N bond.[5] | For reduction of other functional groups, consider chemoselective reagents that do not affect the oxadiazole ring, such as transfer hydrogenation with milder hydrogen donors (e.g., ammonium formate with Pd/C) under carefully controlled conditions.[5] Alternatively, protect sensitive groups before performing reductions. |
| Unexpected Rearrangement Products | High Temperatures | Thermal rearrangements like the Boulton-Katritzky Rearrangement (BKR), especially with specific side-chain functionalities.[1][2] | Conduct reactions at the lowest effective temperature. If a thermal step is necessary, screen different solvents and reaction times to minimize rearrangement. Consider alternative synthetic routes that avoid high-temperature steps. |
| Decomposition with Nucleophiles | Strong nucleophiles (e.g., hydrazine, hydroxylamine), especially with electron-withdrawing groups on the oxadiazole ring. | Nucleophilic attack at the electrophilic C3 or C5 positions, leading to ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements.[1][2] | Use less nucleophilic reagents or protect the oxadiazole ring if possible. If the reaction with a strong nucleophile is intended, be aware of the potential for rearrangement and characterize products carefully. |
| Degradation Under Acidic Conditions | Strong acids (e.g., concentrated HCl, H₂SO₄) | Acid-catalyzed hydrolysis can lead to ring cleavage, though 3,5-disubstituted 1,2,4-oxadiazoles are generally more stable.[4][6] | Use milder acidic conditions or buffer the reaction mixture. If strong acid is required, minimize reaction time and temperature. |
| Photochemical Instability | UV Irradiation | Photochemical rearrangements, often initiated by the cleavage of the O-N bond.[1] | Protect the reaction from light by using amber glassware or conducting the experiment in the dark. |
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-oxadiazole-containing compound is decomposing during a standard catalytic hydrogenation to reduce a nitro group. What is happening and how can I prevent it?
A1: The catalytic hydrogenation is likely causing the reductive cleavage of the weak O-N bond within the 1,2,4-oxadiazole ring, leading to its opening.[5] To avoid this, you can try alternative, milder reducing agents for the nitro group that are less likely to affect the oxadiazole core. Options include using ammonium formate with Pd/C as a transfer hydrogenation system, or employing chemical reducing agents like SnCl₂ or Fe/NH₄Cl. Careful monitoring of the reaction progress is recommended to minimize side reactions.
Q2: I am observing an unexpected isomer as a byproduct in my reaction. Could this be due to the 1,2,4-oxadiazole ring?
A2: Yes, this is a possibility. The 1,2,4-oxadiazole ring is known to undergo thermal and photochemical rearrangements.[1][2] The Boulton-Katritzky Rearrangement (BKR) is a common thermal rearrangement that can lead to the formation of a new heterocyclic system.[1] Similarly, photochemical irradiation can induce rearrangements.[1] To minimize these byproducts, it is advisable to conduct your reactions at lower temperatures and protect them from light.
Q3: Are all 1,2,4-oxadiazoles equally stable?
A3: No, the stability of the 1,2,4-oxadiazole ring is significantly influenced by its substituents. 3,5-Disubstituted 1,2,4-oxadiazoles are generally more stable than monosubstituted ones.[4] Electron-withdrawing groups on the ring can increase its susceptibility to nucleophilic attack and subsequent ring-opening.[1][3]
Q4: How can I perform a nucleophilic substitution on a substituent attached to the 1,2,4-oxadiazole ring without causing ring-opening?
A4: This can be challenging due to the electrophilic nature of the ring carbons (C3 and C5).[1] To favor substitution on the substituent, use a less powerful nucleophile and milder reaction conditions (lower temperature, shorter reaction time). If the ring is still susceptible to attack, consider a synthetic strategy where the desired substituent is introduced before the formation of the 1,2,4-oxadiazole ring.
Experimental Protocols
Protocol 1: Chemoselective Reduction of a Nitro Group in the Presence of a 1,2,4-Oxadiazole Ring using Transfer Hydrogenation
This protocol describes a method to reduce an aromatic nitro group while minimizing the risk of cleaving the 1,2,4-oxadiazole ring.
Materials:
-
3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
-
Palladium on carbon (10 wt. %)
-
Ammonium formate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Appropriate work-up and purification supplies
Procedure:
-
Dissolve 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole (1 eq.) in methanol in a round-bottom flask.
-
Add ammonium formate (5-10 eq.) to the solution and stir until dissolved.
-
Carefully add 10% Pd/C (0.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an appropriate aqueous work-up and purify the resulting amine by column chromatography or recrystallization.
Visualizations
Caption: Pathways leading to the ring-opening of the 1,2,4-oxadiazole core.
Caption: A troubleshooting workflow for addressing 1,2,4-oxadiazole ring instability.
References
- 1. soc.chim.it [soc.chim.it]
- 2. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Analysis of 3-methyl-2H-1,2,4-oxadiazol-5-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-MS analysis of 3-methyl-2H-1,2,4-oxadiazol-5-one. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-MS analysis of this compound, presented in a question-and-answer format.
Chromatography Issues
| Question | Possible Causes | Solutions |
| Why am I seeing poor or no retention of my compound on a C18 column? | This compound is a polar molecule. Standard reversed-phase columns like C18 may not provide sufficient retention for such compounds, causing them to elute in or near the solvent front. | - Use a polar-modified reversed-phase column: Consider columns with polar endcapping or embedded polar groups. - Employ Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. - Use a Porous Graphitic Carbon (PGC) column: These columns can retain polar compounds through a different mechanism than silica-based columns. - Modify the mobile phase: Increase the aqueous portion of the mobile phase, but be mindful of potential phase collapse on some C18 columns. The use of ion-pairing reagents is another option, but they can be incompatible with MS detection. |
| My peak shape is broad or tailing. What can I do? | - Secondary interactions with the stationary phase: Residual silanols on silica-based columns can interact with the analyte. - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the compound and its interaction with the column. - Column overload: Injecting too much sample can lead to poor peak shape. | - Use a base-deactivated column or a column with a wider pH stability range. - Adjust the mobile phase pH: Add a small amount of a modifier like formic acid or ammonium formate to control the pH and improve peak shape. - Reduce the injection volume or sample concentration. |
| I am observing inconsistent retention times. What is the cause? | - Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between injections. - Fluctuations in mobile phase composition: Improperly mixed mobile phases or solvent proportioning issues with the HPLC system. - Temperature fluctuations: Changes in column temperature can affect retention time. | - Ensure the column is equilibrated for a sufficient time before each injection, especially when using gradient elution. - Prepare fresh mobile phase and ensure proper mixing. Prime the HPLC pumps. - Use a column oven to maintain a consistent temperature. |
Mass Spectrometry Issues
| Question | Possible Causes | Solutions |
| I am getting a weak or no signal for my compound in the mass spectrometer. | - Inefficient ionization: The electrospray ionization (ESI) source parameters may not be optimized for this compound. - Ion suppression: Components of the mobile phase or sample matrix can interfere with the ionization of the analyte. - Incorrect mass range: The mass spectrometer may not be scanning the correct m/z range. | - Optimize ESI source parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your compound.[1] - Use a mobile phase with volatile buffers: Formic acid, ammonium formate, or ammonium acetate are good choices for LC-MS. - Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. - Ensure the scan range includes the expected m/z of your compound (approximately 114.03 g/mol for [M+H]⁺). |
| I am seeing unexpected adducts in my mass spectrum. | - Formation of adducts with mobile phase components or salts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common. | - Use high-purity solvents and reagents (LC-MS grade). - Minimize the use of non-volatile salts in the mobile phase. - If sodium or potassium adducts are consistently observed, they can sometimes be used for quantification if they are reproducible. |
| How can I confirm the identity of my compound using MS/MS? | Fragmentation of the parent ion is needed to confirm the structure. The 1,2,4-oxadiazole ring is known to undergo characteristic fragmentation patterns. | - Perform MS/MS (tandem mass spectrometry) on the parent ion. - Look for characteristic fragment ions. For 1,2,4-oxadiazole derivatives, fragmentation can involve cleavage of the heterocyclic ring. While specific fragmentation for this exact compound isn't documented in the provided results, related structures show losses of small neutral molecules. Deuterium labeling can be a powerful tool to elucidate fragmentation pathways.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-MS method for this compound?
A good starting point would be a HILIC or a polar-modified C18 column. For the mobile phase, a gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is recommended to ensure good peak shape and ionization efficiency.
Q2: What is the expected m/z for this compound?
The molecular weight of this compound (C₃H₄N₂O₂) is approximately 114.03 g/mol . In positive ion mode ESI, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 115.04. In negative ion mode, you might observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 113.02. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Q3: Are there any known metabolites of this compound that I should look for?
Q4: My sample contains impurities. How can I identify them?
Use a high-resolution mass spectrometer to obtain accurate mass measurements of the impurity peaks. This will allow you to predict their elemental composition. Performing MS/MS on the impurity ions can provide structural information. Comparing the fragmentation pattern to that of the main compound can help in identifying related substances.
Experimental Protocol
The following is a suggested starting protocol for the HPLC-MS analysis of this compound, based on methods for similar polar heterocyclic compounds. Optimization will likely be required.
Sample Preparation
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilute the stock solution with the initial mobile phase composition to the desired working concentration (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC Parameters
| Parameter | Recommended Setting |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a polar-endcapped C18 column. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 40% B over 10 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
Mass Spectrometry Parameters (ESI)
| Parameter | Recommended Setting (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 35 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Scan Range | m/z 50-500 |
| MS/MS Fragmentation | Collision-induced dissociation (CID) with optimized collision energy. |
Visualization of Experimental Workflow and Potential Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for HPLC-MS analysis of this compound.
A generalized workflow for the HPLC-MS analysis of this compound.
Potential Signaling Pathway Involvement
Derivatives of 1,2,4-oxadiazine-5(6H)-one have been investigated as inhibitors of monoamine oxidase (MAO).[4] MAO is a key enzyme in the degradation of neurotransmitters. The following diagram illustrates this pathway and the potential point of inhibition.
Hypothetical inhibition of monoamine oxidase (MAO) by this compound.
References
Technical Support Center: Scale-Up Synthesis of 3-Methyl-2H-1,2,4-oxadiazol-5-one
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-methyl-2H-1,2,4-oxadiazol-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up? A1: The most prevalent and scalable method involves the cyclization of an O-acyl amidoxime intermediate. This is typically achieved by reacting acetamidoxime with an acylating agent like ethyl chloroformate in the presence of a base.[1][2] One-pot syntheses directly from amidoximes and carboxylic acid derivatives in superbases like NaOH/DMSO have also been developed, which can simplify the process but may require more rigorous optimization for scale-up.[3][4]
Q2: What are the primary safety hazards to consider during the scale-up of this synthesis? A2: The primary hazard is thermal runaway. The starting material, hydroxylamine (used to prepare the acetamidoxime intermediate), and the acetamidoxime itself can be thermally unstable.[1] The reaction to form the oxadiazole ring is often exothermic and requires careful temperature control, controlled addition of reagents, and an adequate cooling system to prevent dangerous pressure build-up and decomposition.
Q3: How can the purity of the final product be improved on a large scale? A3: Purity can be enhanced through several methods. Initially, ensuring the high purity of starting materials is crucial. During work-up, a carefully controlled aqueous quench followed by extraction can remove many inorganic byproducts. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[1] On a large scale, filtration and thorough washing of the isolated solid are critical steps.
Q4: What factors most significantly impact the yield of the reaction? A4: Several factors influence the final yield. The choice of base and solvent system is critical.[5][6] Precise temperature control throughout the reaction is essential to prevent side reactions or decomposition of intermediates. The rate of addition of the acylating agent must be carefully controlled to manage the exotherm. Finally, an efficient work-up and isolation procedure that minimizes product loss is necessary to achieve high yields. A process demonstrated on a 600-L scale reported consistent yields of 70%.[1]
Q5: Is the this compound moiety stable under various conditions? A5: Yes, the 1,2,4-oxadiazol-5-one ring is generally stable to a range of non-aqueous acidic and basic conditions and many common organic synthesis reagents.[1] However, it can be hydrolyzed under strong alkaline conditions to form a hydroxyl amidine.[1] Its thermal stability is a key consideration, with decomposition temperatures of many oxadiazole derivatives being well above 150°C, which is suitable for most applications.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Impure starting materials (acetamidoxime).2. Inefficient base or incorrect stoichiometry.3. Poor temperature control, leading to side reactions.4. Product loss during work-up or isolation. | 1. Recrystallize or re-purify acetamidoxime before use.2. Screen different bases (e.g., KOH, NaOH, Na₂CO₃) and ensure accurate molar equivalents.3. Implement controlled reagent addition and ensure adequate reactor cooling.4. Optimize extraction solvents and recrystallization conditions. |
| Exothermic Runaway / Uncontrolled Reaction | 1. Reagent addition is too fast.2. Insufficient cooling capacity for the reactor scale.3. High concentration of reactants. | 1. Add the acylating agent (e.g., ethyl chloroformate) subsurface via a dosing pump over an extended period.2. Ensure the reactor's cooling jacket is operational and set to a low temperature before starting the addition.3. Perform the reaction at a lower concentration by increasing the solvent volume. |
| Product Fails Purity Specifications | 1. Incomplete reaction.2. Formation of byproducts from side reactions.3. Ineffective purification method. | 1. Monitor the reaction by TLC or HPLC to ensure completion.2. Maintain strict temperature control. Ensure the starting materials are not degrading.3. Test different recrystallization solvents. Consider a wash of the crude solid with a non-polar solvent to remove organic impurities. |
| Difficulty Isolating the Product | 1. Product is too soluble in the reaction solvent.2. Oily or amorphous solid is formed instead of a crystalline material. | 1. After the reaction, perform a solvent swap to a solvent in which the product is less soluble before cooling.2. Add an anti-solvent (e.g., water or heptane) slowly to the solution of the crude product to induce crystallization. Seeding with a small crystal of pure product can also help. |
Process and Logic Diagrams
Caption: A typical workflow for the scaled-up synthesis of the target compound.
Caption: A decision tree to guide troubleshooting for common synthesis issues.
Caption: A diagram linking key hazards to their respective mitigation strategies.
Experimental Protocol: Scalable Synthesis
This protocol is a representative procedure based on common synthetic methods for this class of compounds and addresses key scale-up considerations.
1. Reagent Preparation and Reactor Setup:
-
Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a controlled-dosing pump for liquid addition.
-
Charge the reactor with acetamidoxime (1.0 eq) and a suitable anhydrous solvent (e.g., THF, 10-15 L/kg of acetamidoxime).
-
Begin stirring and cool the resulting slurry to 0-5°C using the reactor's cooling jacket.
-
In a separate container, prepare a solution of potassium hydroxide (KOH, 1.1 eq) in water or prepare a slurry of another suitable base in the reaction solvent.
2. Reaction Execution:
-
Slowly add the base solution/slurry to the reactor, ensuring the internal temperature does not exceed 10°C.
-
Once the base addition is complete, begin the slow, subsurface addition of ethyl chloroformate (1.05 eq) via the dosing pump over 2-4 hours. Meticulously monitor the internal temperature and adjust the addition rate to maintain it between 0-10°C.
-
After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 1-2 hours, or until reaction completion is confirmed by an in-process control (e.g., HPLC, TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, slowly quench the mixture by adding it to a separate vessel containing cold water, while maintaining the temperature below 20°C.
-
Adjust the pH of the aqueous mixture to ~6-7 using a suitable acid (e.g., HCl).
-
If the product precipitates, filter the solid, wash it thoroughly with cold water, and then a non-polar solvent like heptane to aid in drying.
-
If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude solid.
4. Purification:
-
Charge the crude solid to a clean reactor with a suitable recrystallization solvent (e.g., ethanol, ~5-10 L/kg of crude solid).
-
Heat the mixture until a clear solution is obtained.
-
Cool the solution slowly to ambient temperature, then further cool to 0-5°C to maximize crystallization.
-
Filter the purified product, wash the cake with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.
This protocol provides a robust framework for the synthesis. Specific parameters such as solvent volumes, temperatures, and reaction times should be optimized for your specific equipment and scale.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Navigating the Synthesis of Oxadiazoles with Thermosensitive Functional Groups: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of oxadiazole scaffolds is a cornerstone of medicinal chemistry.[1][2][3] However, the presence of thermosensitive functional groups in precursors presents a significant challenge, often leading to degradation and low yields under traditional high-temperature reaction conditions. This technical support center provides troubleshooting guidance and frequently asked questions to navigate these synthetic challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing oxadiazoles with thermosensitive functional groups?
The main challenge is the thermal lability of certain functional groups, which can degrade, rearrange, or participate in unwanted side reactions at the high temperatures typically required for classical oxadiazole synthesis (e.g., thermal cyclodehydration).[4][5] This can lead to low yields, complex product mixtures, and difficulty in purification.
Q2: What general strategies can be employed to manage thermosensitive groups during oxadiazole synthesis?
There are two primary strategies:
-
Employing Mild Reaction Conditions: Utilizing synthetic methods that proceed at or near room temperature is the most direct approach. This includes using potent dehydrating agents that do not require heat or employing catalytic systems that lower the activation energy of the cyclization step.[4][5][6]
-
Using Protecting Groups: Temporarily masking the thermosensitive functional group with a protecting group that is stable to the reaction conditions but can be removed under mild conditions post-synthesis.[7][8]
Q3: Which isomers of oxadiazole are commonly targeted in drug discovery, and do they have different synthetic challenges regarding thermosensitive groups?
Both 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are significant pharmacophores.[1][9][10] The synthetic routes to each are distinct and thus present different challenges and opportunities for mild condition synthesis. For instance, many modern methods for 1,2,4-oxadiazole synthesis are designed to run at room temperature, making them inherently suitable for thermosensitive substrates.[4][5][11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oxadiazoles with thermosensitive substrates.
Problem 1: Low or No Yield of the Desired Oxadiazole
| Possible Cause | Troubleshooting Suggestion |
| Degradation of Starting Material | Confirm the thermal stability of your starting materials. If degradation is suspected, switch to a room-temperature or milder synthesis protocol. Consider using reagents like Burgess reagent or HATU/TBTU for 1,3,4-oxadiazoles, or base-catalyzed cyclization of O-acylamidoximes for 1,2,4-oxadiazoles.[4][6][12] |
| Inefficient Cyclization/Dehydration | For 1,3,4-oxadiazoles, traditional dehydrating agents like POCl₃ or P₂O₅ often require high heat. Switch to a more potent, room-temperature dehydrating agent such as the Burgess reagent or a combination of a coupling agent (e.g., HATU, TBTU) followed by a mild dehydrating agent.[6][12] For 1,2,4-oxadiazoles, ensure the base used is appropriate for the substrate and solvent system.[4][5] |
| Side Reactions of the Thermosensitive Group | If the functional group is reacting, consider protecting it. For example, a Boc group can protect an amine under many mild cyclization conditions.[13] |
Problem 2: Formation of Undesired Side Products
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Cyclization Leading to Intermediates | Increase reaction time or consider a more efficient dehydrating/cyclization agent. Monitor the reaction by TLC or LC-MS to optimize the reaction time. |
| Rearrangement Reactions | Certain substrates may undergo rearrangement under acidic or basic conditions. Carefully select the catalyst and solvent system. For instance, some photochemical rearrangements of 1,2,4-oxadiazoles can occur.[14] |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, in some base-mediated reactions, aprotic bipolar solvents like DMSO or DMF are crucial.[4] |
Data on Mild Synthesis Methods for 1,3,4-Oxadiazoles
The following table summarizes various mild synthetic methods for 1,3,4-oxadiazoles that are compatible with a range of functional groups.
| Method | Reagents | Conditions | Yields | Tolerated Functional Groups | Reference |
| HATU Coupling/Burgess Reagent | Carboxylic acid, acylhydrazide, HATU, Burgess reagent | Room Temperature | 63-96% | Esters, nitriles, alkynes, olefins, alkyl halides, phenols, carbamates, sulfonamides | [6] |
| TBTU-mediated Cyclodesulfurization | Hydrazide, isothiocyanate, TBTU, DIEA | 50 °C | up to 85% | - | [12] |
| Oxidative Cyclization | Aroyl hydrazones, cationic Fe(III)/TEMPO, O₂ | Not specified | High | Broad scope and good functional-group tolerance | [15] |
| Oxidative Cyclization | Acylhydrazones, I₂, K₂CO₃ | Not specified | Good | Good functional group compatibility | [15] |
Data on Mild Synthesis Methods for 1,2,4-Oxadiazoles
Recent advances have led to several room-temperature methods for the synthesis of 1,2,4-oxadiazoles.
| Method | Reagents | Conditions | Yields | Notes | Reference |
| One-pot from Amidoximes and Esters | Amidoxime, methyl/ethyl ester, NaOH/DMSO | Room Temperature | 11-90% | A superbase medium is used; reaction times can be long (4-24h).[9] | [9] |
| Two-stage: O-acylation and Cyclization | O-acylamidoximes, organic bases (e.g., TBAF) | Room Temperature | High | Swift, high efficiency, and uncomplicated work-up.[4][5] | [4][5] |
| Oxidative Cyclization | N-acyl amidines, NBS | Room Temperature | 91-99% | Proceeds through an N-bromination intermediate. | [4] |
| Copper-catalyzed Cascade Reaction | Amidines, methylarenes, Cu catalyst | Mild Conditions | Moderate to Good | - | [4][13] |
Experimental Protocols
Protocol 1: General Procedure for 1,3,4-Oxadiazole Synthesis using HATU and Burgess Reagent
-
To a solution of the carboxylic acid (1 equiv.) and acylhydrazide (1 equiv.) in an appropriate aprotic solvent (e.g., DMF), add HATU (1.1 equiv.) and a non-nucleophilic base such as DIEA (2 equiv.).
-
Stir the mixture at room temperature until the formation of the diacylhydrazide intermediate is complete (monitor by TLC or LC-MS).
-
Add Burgess reagent (1.2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours until the cyclization is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Esters
-
To a solution of the amidoxime (1 equiv.) and the carboxylic acid ester (1.2 equiv.) in DMSO, add powdered NaOH (2 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into ice water.
-
If a precipitate forms, filter, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Workflows
The following diagrams illustrate key decision-making processes in the synthesis of oxadiazoles with thermosensitive groups.
References
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermolabile protecting groups - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
refinement of protocols for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is very low, or I am not observing any formation of the desired 1,2,4-oxadiazole. What are the common causes?
-
Answer: Low or no product yield can stem from several factors:
-
Poor Acylation of the Amidoxime: The initial acylation of the amidoxime to form the O-acylamidoxime intermediate is a critical step. If your acylating agent (e.g., carboxylic acid, acid chloride) is not sufficiently reactive, or if the reaction conditions are not optimal, this step may be inefficient. For carboxylic acids, ensure you are using an effective coupling agent.
-
Failure of Cyclodehydration: The O-acylamidoxime intermediate may form but fail to cyclize to the 1,2,4-oxadiazole. This can be due to insufficient temperature, incorrect solvent, or the absence of a suitable catalyst or base to promote the cyclodehydration step.
-
Decomposition of Starting Materials or Intermediates: Amidoximes and their O-acylated intermediates can be thermally labile. Prolonged reaction times at high temperatures can lead to decomposition.
-
Steric Hindrance: Bulky substituents on either the amidoxime or the acylating agent can sterically hinder the reaction, leading to lower yields.
-
Electronic Effects: Electron-withdrawing groups on the amidoxime can reduce its nucleophilicity, making the initial acylation step more difficult.[1]
-
Issue 2: Incomplete Cyclization of the O-Acylamidoxime Intermediate
-
Question: I have successfully formed the O-acylamidoxime intermediate, but it is not converting to the final 1,2,4-oxadiazole. How can I promote cyclization?
-
Answer: To promote the cyclodehydration of the O-acylamidoxime intermediate, consider the following:
-
Thermal Cyclization: In many cases, heating the reaction mixture is sufficient for cyclization. If you are running the reaction at room temperature, try increasing the temperature. Microwave irradiation can be particularly effective in promoting rapid cyclization.[1]
-
Base-Mediated Cyclization: The use of a base can facilitate the cyclodehydration. Common bases include diisopropylethylamine (DIEA), potassium carbonate, or polymer-supported bases.[1]
-
Catalytic Methods: Certain catalysts, such as tetrabutylammonium fluoride (TBAF), have been shown to effectively promote the cyclization of O-acylamidoximes at room temperature.[2]
-
Solvent Choice: The choice of solvent can influence the cyclization step. Aprotic polar solvents like DMF or DMSO can be effective, particularly in base-catalyzed reactions.[3]
-
Issue 3: Side Product Formation
-
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
-
Answer: Common side reactions in 1,2,4-oxadiazole synthesis include:
-
Dimerization of Amidoximes: Under certain conditions, amidoximes can dimerize. This can often be minimized by controlling the reaction temperature and stoichiometry.
-
Hydrolysis of Intermediates: The O-acylamidoxime intermediate can be susceptible to hydrolysis, especially in the presence of water. Ensure you are using anhydrous solvents and reagents.
-
Formation of other Heterocycles: Depending on the reactants and conditions, there is a possibility of forming other heterocyclic systems. Careful control of the reaction stoichiometry and temperature can help to favor the desired 1,2,4-oxadiazole product.
-
Issue 4: Purification Challenges
-
Question: I am having difficulty purifying my 3,5-disubstituted-1,2,4-oxadiazole product. What are some effective purification strategies?
-
Answer: Purification of 1,2,4-oxadiazoles can sometimes be challenging due to the presence of unreacted starting materials or side products with similar polarities. Consider the following approaches:
-
Column Chromatography: This is the most common method for purifying 1,2,4-oxadiazoles. A careful selection of the solvent system is crucial for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.
-
Use of Polymer-Supported Reagents: Employing polymer-supported reagents in the synthesis can simplify purification, as the excess reagents and byproducts can be removed by simple filtration.[1]
-
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data for different methods of synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, allowing for easy comparison of their efficiency.
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield Range |
| Conventional Heating | Carboxylic Acid | HBTU/PS-BEMP | Acetonitrile | 85 °C | 24 h | ~70% |
| Microwave-Assisted (Method A) | Carboxylic Acid | HBTU/PS-BEMP | Acetonitrile | 160 °C | 15 min | Good-Excellent |
| Microwave-Assisted (Method B) | Carboxylic Acid Chloride (in situ) | PS-triphenylphosphine/NCS | THF | 150 °C | 15 min | >85% |
| Room Temperature (Base-mediated) | Esters | NaOH | DMSO | Room Temp. | 4-24 h | 11-90% |
| Room Temperature (Catalytic) | O-acylamidoxime | TBAF | THF | Room Temp. | 1-16 h | High |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Microwave-Assisted Synthesis from a Carboxylic Acid and an Amidoxime (Method A)
-
To a microwave vial, add the carboxylic acid (1 equivalent), HBTU (1 equivalent), and PS-BEMP (3 equivalents).
-
Add acetonitrile as the solvent. For substrates with low solubility, up to 20% DMF can be used as a co-solvent.
-
Add the amidoxime (1.2 equivalents) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 160 °C for 15 minutes.
-
After cooling, filter the reaction mixture to remove the polymer-supported base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: One-Pot, Two-Step Microwave-Assisted Synthesis from a Carboxylic Acid and an Amidoxime (Method B)
-
To a microwave vial, add the carboxylic acid (1 equivalent) and PS-triphenylphosphine (1.5 equivalents) in THF.
-
Add N-chlorosuccinimide (NCS) (1.5 equivalents) and stir the mixture at room temperature for 15 minutes to generate the acid chloride in situ.
-
To this mixture, add the amidoxime (1.2 equivalents) and diisopropylethylamine (DIEA) (3 equivalents).
-
Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 3: Room Temperature Synthesis from an Ester and an Amidoxime
-
To a round-bottom flask, add the amidoxime (1 equivalent) and the carboxylic acid ester (1.2 equivalents).
-
Add DMSO as the solvent, followed by powdered NaOH (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Caption: Microwave-Assisted Synthesis (Method A) Workflow.
Caption: One-Pot, Two-Step Microwave Synthesis (Method B) Workflow.
References
Technical Support Center: Synthesis of Mono-Substituted 1,2,4-Oxadiazoles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mono-substituted 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low yields in my one-pot synthesis of 3-substituted 1,2,4-oxadiazoles. What are the common causes?
Low yields in one-pot syntheses are frequently attributed to several factors:
-
Side Reactions: The primary competing reaction is often the formation of O-acyl amidoxime, which may not cyclize efficiently under the reaction conditions. Another common issue is the dimerization of the starting amidoxime.
-
Reaction Conditions: Suboptimal temperature can be a major issue. While many reactions proceed at room temperature, some require heating to facilitate the final cyclization step. However, excessive heat can lead to decomposition of starting materials or products.
-
Purity of Starting Materials: The purity of the starting nitrile, hydroxylamine, and acylating agent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts that are difficult to separate.
Troubleshooting Steps:
-
Optimize Temperature: If the reaction is sluggish, consider gentle heating (e.g., 40-60 °C). If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
Staged Addition: Instead of a true one-pot reaction, consider a two-step, one-pot approach. First, generate the amidoxime from the nitrile and hydroxylamine. Once this reaction is complete (monitor by TLC or LC-MS), add the acylating agent. This can minimize side reactions.
-
Purify Starting Materials: Ensure the nitrile and acylating agents are pure and dry. The hydroxylamine solution should be freshly prepared or properly stored to avoid degradation.
Q2: I am struggling with the purification of my target mono-substituted 1,2,4-oxadiazole. What are the best practices?
Purification can be challenging due to the similar polarity of the desired product and common byproducts, such as unreacted starting materials or the O-acyl amidoxime intermediate.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is key. A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: The 1,2,4-oxadiazole ring is weakly basic. An acid-base extraction can sometimes be used to separate it from non-basic impurities. However, care must be taken as the ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q3: My reaction to form the amidoxime from the nitrile is not going to completion. How can I improve this step?
The formation of amidoximes is a critical step and can be influenced by several factors.
-
Stoichiometry: Ensure the correct stoichiometry of hydroxylamine is used. An excess of hydroxylamine is often employed to drive the reaction to completion.
-
pH Control: The reaction is pH-sensitive. Maintaining a slightly basic pH (around 8-10) is often optimal for the nucleophilic attack of hydroxylamine on the nitrile. This can be achieved by using a base such as sodium carbonate or triethylamine.
-
Solvent: The choice of solvent is important. Protic solvents like ethanol or methanol are commonly used as they can solvate the hydroxylamine and facilitate the reaction.
Comparative Data
The choice of coupling agent and reaction conditions can significantly impact the yield of 3-substituted 1,2,4-oxadiazoles. The table below summarizes yields for the synthesis of 3-phenyl-1,2,4-oxadiazole from benzamidoxime and benzoic acid using different methodologies.
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HOBt/EDCI | DIPEA | DMF | Room Temp | 12 | 85 |
| T3P | Pyridine | Acetonitrile | 80 | 6 | 92 |
| CDI | None | THF | 65 | 10 | 78 |
| DCC | DMAP | Dichloromethane | Room Temp | 14 | 80 |
Data compiled from various representative literature procedures. HOBt = Hydroxybenzotriazole, EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, T3P = Propylphosphonic anhydride, CDI = Carbonyldiimidazole, DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.
Key Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-Aryl-1,2,4-Oxadiazoles from an Aryl Nitrile
Step A: Synthesis of the Amidoxime
-
To a solution of the aryl nitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Stir the mixture at reflux (approximately 80 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting nitrile is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amidoxime, which can often be used in the next step without further purification.
Step B: Cyclization to the 1,2,4-Oxadiazole
-
Dissolve the crude amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a coupling agent, for example, T3P (1.5 eq), and a base like pyridine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1,2,4-oxadiazole.
Visualized Workflows and Logic
The following diagrams illustrate key processes in the synthesis and troubleshooting of mono-substituted 1,2,4-oxadiazoles.
Caption: General workflow for the synthesis of 3-substituted 1,2,4-oxadiazoles.
Caption: Decision tree for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
Validation & Comparative
A Head-to-Head Battle of Bioisosteres: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Design
An in-depth comparative guide for researchers, scientists, and drug development professionals on the nuanced differences between 1,2,4- and 1,3,4-oxadiazole rings as bioisosteric replacements for amide and ester functional groups. This guide synthesizes key experimental data on their physicochemical properties, metabolic stability, hERG inhibition, and biological activity, providing a comprehensive resource for informed decision-making in medicinal chemistry.
In the pursuit of optimizing lead compounds, medicinal chemists frequently employ bioisosteric replacement to enhance a molecule's pharmacokinetic and pharmacodynamic properties. The 1,2,4- and 1,3,4-oxadiazole isomers are often utilized as surrogates for metabolically labile ester and amide functionalities. While structurally similar, these two five-membered heterocyclic rings impart distinct characteristics to a molecule, influencing its overall developability. This guide provides a detailed comparative analysis of these two critical bioisosteres, supported by experimental data, to aid in their strategic application in drug discovery.
Physicochemical Properties: A Tale of Two Isomers
A systematic comparison of matched molecular pairs, where the only structural modification is the oxadiazole isomer, reveals significant differences in key physicochemical properties. The 1,3,4-oxadiazole isomer consistently demonstrates a more favorable profile for drug development, exhibiting lower lipophilicity and higher aqueous solubility.
A study by AstraZeneca on a diverse set of 1,2,4- and 1,3,4-oxadiazole matched pairs systematically quantified these differences. In virtually all cases, the 1,3,4-oxadiazole isomer displayed a significantly lower distribution coefficient (log D), often by an order of magnitude, compared to its 1,2,4-oxadiazole counterpart. This lower lipophilicity directly translates to improved aqueous solubility. These differences can be attributed to the distinct electronic distributions and dipole moments of the two isomers.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Observations |
| Lipophilicity (Log D) | Higher | Lower | 1,3,4-isomers are consistently less lipophilic. |
| Aqueous Solubility | Lower | Higher | The lower lipophilicity of 1,3,4-isomers leads to greater solubility. |
| Hydrogen Bond Acceptor Strength | Variations depending on substitution | Generally a stronger H-bond acceptor | Differences in nitrogen and oxygen positioning affect H-bonding potential. |
Table 1: Comparative Physicochemical Properties of 1,2,4- and 1,3,4-Oxadiazole Bioisosteres.
Metabolic Stability and hERG Inhibition: A Clear Winner Emerges
The primary rationale for employing oxadiazoles as amide and ester bioisosteres is to enhance metabolic stability. While both isomers offer an improvement over their acyclic counterparts, studies indicate that the 1,3,4-oxadiazole ring is generally associated with greater metabolic robustness.
Furthermore, inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a critical safety liability in drug development, as it can lead to cardiac arrhythmias. Comparative studies have shown that 1,3,4-oxadiazole derivatives tend to have a lower propensity for hERG inhibition compared to their 1,2,4-oxadiazole analogs.
| Parameter | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Observations |
| Metabolic Stability (in HLM) | Generally less stable | Generally more stable | 1,3,4-oxadiazoles often show reduced metabolic degradation.[1] |
| hERG Inhibition | Higher propensity | Lower propensity | Bioisosteric replacement with 1,3,4-oxadiazole can mitigate hERG risk.[1] |
Table 2: Comparison of Metabolic Stability and hERG Inhibition.
Biological Activity: A Context-Dependent Outcome
The impact of oxadiazole isomerism on biological activity is highly dependent on the specific target and the nature of the interactions within the binding site. While the changes in electronic and steric properties between the two isomers can lead to significant differences in potency, there is no universal rule predicting which isomer will be more active.
A study on cannabinoid receptor 2 (CB2) ligands demonstrated this context-dependent nature. The bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring in a series of high-affinity ligands resulted in a 10- to 50-fold reduction in CB2 affinity.[1] However, the resulting 1,3,4-oxadiazole analog still retained high affinity (Ki = 25 nM) and selectivity over the CB1 receptor.[1] This highlights that while potency may be affected, the 1,3,4-oxadiazole can still yield highly active and selective compounds.
| Target | 1,2,4-Oxadiazole Analog (Affinity) | 1,3,4-Oxadiazole Analog (Affinity) | Fold Difference | Reference |
| Cannabinoid Receptor 2 (CB2) | Ki = 2.5 nM | Ki = 25 nM | 10-fold decrease | [1] |
| Cannabinoid Receptor 2 (CB2) | Ki = 0.5 nM | Ki = 25 nM | 50-fold decrease | [1] |
Table 3: Comparative Biological Activity of 1,2,4- and 1,3,4-Oxadiazole Analogs against the CB2 Receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Log D Determination
The distribution coefficient (log D) is typically measured using a shake-flask method or a high-throughput potentiometric titration method.
Potentiometric Titration Method:
-
A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
Aliquots of the stock solution are added to a two-phase system of octanol and water at a specific pH (e.g., 7.4).
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
After separation of the phases, the concentration of the compound in the aqueous phase is determined by UV-Vis spectroscopy or LC-MS.
-
The log D is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
The test compound is incubated with human liver microsomes and a NADPH-generating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
hERG Inhibition Assay (Automated Patch Clamp)
Automated patch-clamp systems are commonly used to assess the inhibitory effect of compounds on the hERG channel.
-
HEK293 cells stably expressing the hERG channel are used.
-
The cells are subjected to a specific voltage-clamp protocol to elicit hERG tail currents.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
The percentage of inhibition at each concentration is calculated relative to the control (vehicle).
-
An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Synthesis of Oxadiazole Bioisosteres
The strategic placement of either a 1,2,4- or 1,3,4-oxadiazole ring requires distinct synthetic approaches. Below are generalized synthetic schemes for the preparation of these two isomers.
References
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Oxadiazol-5-one Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazol-5-one analogs, with a focus on their activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH). Due to the limited availability of specific SAR data for 3-methyl-2H-1,2,4-oxadiazol-5-one analogs in publicly accessible literature, this guide leverages data from closely related 1,3,4-oxadiazol-2-one and other 1,2,4-oxadiazole derivatives to infer potential SAR trends.
Introduction to FAAH and 1,2,4-Oxadiazol-5-ones
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other fatty acid amides.[1] Inhibition of FAAH leads to increased levels of these signaling lipids, which has therapeutic potential for treating a range of conditions including pain, anxiety, and inflammatory disorders.[1] The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities.[2][3] The 1,2,4-oxadiazol-5-one core, in particular, has emerged as a promising scaffold for the development of FAAH inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections summarize the SAR of 1,3,4-oxadiazol-2-one and other related oxadiazole analogs as FAAH inhibitors. These insights can guide the design and optimization of novel this compound-based FAAH inhibitors.
Data extracted from a study on chiral 1,3,4-oxadiazol-2-ones.[4][5]
| Compound | R Group | Stereochemistry | hrFAAH IC50 (nM) | hrMAGL IC50 (µM) | Selectivity (MAGL/FAAH) |
| 51 (JZP-327A) | 4-isobutylphenyl | S | 11 | >10 (16% inh. at 10µM) | >909 |
| 52 | 4-isobutylphenyl | R | 240 | 4.0 | 16.7 |
| 53 | 4-biphenyl | S | 14 | >10 (14% inh. at 10µM) | >714 |
| 54 | 4-biphenyl | R | 350 | 4.4 | 12.6 |
| 55 | 4-phenoxyphenyl | S | 20 | >10 (1% inh. at 10µM) | >500 |
| 56 | 4-phenoxyphenyl | R | 1200 | 5.0 | 4.2 |
Key SAR Insights from Table 1:
-
Chirality is a critical determinant of activity and selectivity. The (S)-enantiomers consistently demonstrated significantly higher potency for FAAH inhibition compared to their (R)-enantiomers.[4][5]
-
The nature of the substituent at the 3-position influences potency. Aromatic groups like 4-isobutylphenyl, 4-biphenyl, and 4-phenoxyphenyl at this position are well-tolerated and contribute to potent FAAH inhibition.[4]
-
High selectivity over MAGL can be achieved. The (S)-enantiomers exhibited excellent selectivity for FAAH over the related serine hydrolase MAGL, a desirable feature for reducing potential side effects.[4][5]
Data extracted from a study on dual sEH/FAAH inhibitors.[6][7]
| Compound | Scaffold | R Group | hFAAH IC50 (nM) | h sEH IC50 (nM) |
| PF-750 | Piperidine carboxamide | Quinolin-3-ylmethyl | 19 | 640 |
| 11 | Piperidine carboxamide | 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine | 8 | 5 |
| A-24 | Piperazine carboxamide | Not specified | 24 | 3.5 |
Key SAR Insights from Table 2:
-
The piperidine/piperazine carboxamide scaffold is a potent core for FAAH inhibition. These compounds act as irreversible inhibitors by carbamylating the catalytic serine residue of FAAH.[8]
-
Modifications to the "leaving group" can modulate potency and selectivity. The nature of the substituent on the piperidine/piperazine ring significantly impacts the inhibitory activity against both FAAH and other enzymes like soluble epoxide hydrolase (sEH).[6][7]
Experimental Protocols
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against FAAH using a fluorometric assay.
Materials:
-
Human recombinant FAAH (hrFAAH)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., JZL195)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of hrFAAH in FAAH assay buffer.
-
Add 170 µL of FAAH assay buffer, 10 µL of the diluted FAAH solution, and 10 µL of the test compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Incubate the plate for a defined period (e.g., 5-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically for 15-30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the FAAH activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the discovery and optimization of this compound analogs as FAAH inhibitors.
Caption: Signaling pathway illustrating the role of FAAH and the mechanism of action of 1,2,4-oxadiazol-5-one inhibitors.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. soc.chim.it [soc.chim.it]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different synthetic routes to 1,2,4-oxadiazoles
A Comprehensive Guide to the Synthetic Routes of 1,2,4-Oxadiazoles for Researchers and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities. Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of therapeutic agents. This guide provides a comparative overview of the most common synthetic routes to 1,2,4-oxadiazoles, complete with quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 1,2,4-oxadiazoles can be broadly categorized into four main approaches: the cyclization of amidoxime derivatives, 1,3-dipolar cycloaddition, oxidative cyclization, and one-pot multicomponent reactions. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to 1,2,4-oxadiazoles, providing a clear comparison of their performance.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope. | Requires pre-synthesis and isolation of amidoximes, multi-step process.[1] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., CDI, HBTU, Vilsmeier Reagent), Base | 3-24 h | Room Temp. | 11-93%[2] | One-pot procedure simplifies workflow, good to excellent yields.[2] | Coupling agents can be expensive, may require specific solvents.[1] |
| Amidoxime & Ester (One-Pot) | Amidoxime, Ester, Superbase (e.g., NaOH/DMSO) | 4-24 h | Room Temp. | 11-90%[2] | Readily available starting materials, simple purification.[2] | Moderate to long reaction times, limited by ester reactivity.[2] |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide (often generated in situ) | 1-12 h | Room Temp. to Reflux | 19-60%[1] | Convergent synthesis, good for specific substitution patterns. | Nitrile oxides can be unstable, may have regioselectivity issues.[1] |
| Oxidative Cyclization of N-Acyl Amidines | N-Acyl Amidine, Oxidizing Agent (e.g., NBS, I₂) | 1-5 h | Room Temp. | 54-99%[1] | High yields, mild reaction conditions. | Requires synthesis of N-acyl amidine precursor.[1] |
| One-Pot from Nitrile, Aldehyde & NH₂OH·HCl | Nitrile, Aldehyde, Hydroxylamine Hydrochloride, Base | 8-12 h | 80 °C to Reflux | 60-85% | Uses simple and readily available starting materials in a single step.[3] | Aldehyde acts as both reactant and oxidant, may lead to side products.[3] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above.
Synthesis of 1,2,4-Oxadiazoles from an Amidoxime and an Acyl Chloride (Two-Step)
This classical and widely used method involves the O-acylation of an amidoxime followed by a separate cyclodehydration step.
Step 1: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl amidoxime, which can be purified by recrystallization or column chromatography.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the purified O-acyl amidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC.
-
Alternatively, cyclization can be achieved at room temperature using a base like tetrabutylammonium fluoride (TBAF) in THF over 12-16 hours.[1]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude 1,2,4-oxadiazole by column chromatography or recrystallization.
One-Pot Synthesis of 1,2,4-Oxadiazoles from an Amidoxime and a Carboxylic Acid
This method avoids the isolation of the intermediate O-acyl amidoxime, offering a more streamlined process.
-
To a stirred solution of the carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or dichloromethane, add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq).[1]
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add the amidoxime (1.2 eq) to the reaction mixture and continue stirring at room temperature or heat to 80-120 °C.
-
The reaction time can vary from 3 to 24 hours depending on the substrates and temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
1,3-Dipolar Cycloaddition of a Nitrile and a Nitrile Oxide
This convergent approach involves the in situ generation of a nitrile oxide which then undergoes a cycloaddition reaction with a nitrile.
-
To a solution of an aldoxime (1.0 eq) in a solvent such as dichloromethane or ethyl acetate, add an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T to generate the corresponding hydroximoyl chloride.
-
Add the nitrile (1.5 eq) to the reaction mixture.
-
Add a base, such as triethylamine, dropwise to the mixture at room temperature to generate the nitrile oxide in situ.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
After completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,2,4-oxadiazole.
One-Pot Synthesis from a Nitrile, an Aldehyde, and Hydroxylamine Hydrochloride
This method provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles from simple starting materials.[3]
-
In a reaction vessel, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as potassium carbonate in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 2-4 hours to form the amidoxime in situ.
-
To the same reaction mixture, add the aldehyde (2.0 eq). The aldehyde acts as both a reactant and an oxidizing agent.
-
Continue to heat the reaction at reflux for another 6-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagram illustrates the logical relationships between the key starting materials and intermediates in the different synthetic routes to 1,2,4-oxadiazoles.
Caption: Overview of synthetic pathways to 1,2,4-oxadiazoles.
References
A Comparative Analysis of 3-methyl-2H-1,2,4-oxadiazol-5-one and its Thio-Analogue: A Review of Available Data
A direct comparative analysis of the biological activity between 3-methyl-2H-1,2,4-oxadiazol-5-one and its thio-analogue, 3-methyl-1,2,4-thiadiazol-5-one, is not currently possible due to a lack of publicly available experimental data directly comparing these two specific compounds. Extensive searches of scientific literature and chemical databases did not yield any studies that have performed a head-to-head evaluation of their activities.
While the broader classes of 1,2,4-oxadiazoles and 1,2,4-thiadiazoles are recognized for their diverse pharmacological properties and their role as bioisosteres in drug design, specific data for these two methylated derivatives remains elusive.[1] Bioisosterism, the principle of substituting one atom or group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. The replacement of the oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole analogue is a classic example of this approach.
This guide will provide a general overview of the reported activities of related 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives to offer a contextual understanding of their potential biological profiles. However, it is crucial to emphasize that these are general trends and may not be directly applicable to the specific 3-methylated compounds of interest.
General Biological Activities of 1,2,4-Oxadiazole and 1,2,4-Thiadiazole Scaffolds
Both 1,2,4-oxadiazole and 1,2,4-thiadiazole cores are present in a wide array of biologically active molecules.[1]
1,2,4-Oxadiazole Derivatives: This class of compounds has been reported to exhibit a broad spectrum of activities, including:
-
Antimicrobial Activity: Various substituted 1,2,4-oxadiazoles have shown inhibitory effects against different bacterial and fungal strains.[2]
-
Anticancer Activity: Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents, with some compounds demonstrating cytotoxicity against various cancer cell lines.[3]
-
Anti-inflammatory and Analgesic Effects: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with anti-inflammatory and pain-relieving properties.[1]
-
Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their effects on the CNS, including anticonvulsant and anxiolytic activities.
1,2,4-Thiadiazole Derivatives: The thio-analogues also possess a wide range of biological activities, often mirroring their oxadiazole counterparts, but sometimes with distinct profiles. Reported activities include:
-
Antimicrobial and Antifungal Activity: Similar to oxadiazoles, thiadiazole derivatives have been extensively studied for their antimicrobial properties.[4]
-
Anticancer Activity: The 1,2,4-thiadiazole ring is a feature in several compounds with demonstrated anticancer potential.[5]
-
Enzyme Inhibition: Certain thiadiazole derivatives have been identified as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.
-
Antiviral Activity: Some studies have explored the potential of thiadiazole derivatives as antiviral agents.
Hypothetical Comparative Workflow
In the absence of direct experimental data, a hypothetical workflow for comparing the activity of this compound and 3-methyl-1,2,4-thiadiazol-5-one would involve several key steps. This workflow illustrates the standard process researchers would follow to generate the comparative data requested.
Caption: Hypothetical workflow for comparing the biological activities of the two compounds.
Conclusion
A definitive comparison of the biological activities of this compound and its thio-analogue, 3-methyl-1,2,4-thiadiazol-5-one, cannot be provided at this time due to the absence of specific comparative experimental data in the public domain. While the broader families of 1,2,4-oxadiazoles and 1,2,4-thiadiazoles are known to be pharmacologically active, the specific impact of the 3-methyl-5-one substitution pattern on the activity profile of these two heterocycles remains to be elucidated through direct experimental investigation. Future research directly comparing these two compounds is necessary to determine their relative potency and therapeutic potential across various biological targets.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Target Engagement: A Comparative Guide to Cellular Assay Methodologies for 3-methyl-2H-1,2,4-oxadiazol-5-one and its Analogs
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of established biophysical methods applicable to confirming the cellular target engagement of 3-methyl-2H-1,2,4-oxadiazol-5-one and other small molecule inhibitors.
While specific target engagement data for this compound is not extensively documented in publicly available literature, this guide outlines robust, compound-agnostic techniques that can be readily applied. We will delve into the principles, experimental protocols, and data interpretation of key assays, using examples from studies on related oxadiazole-containing compounds to illustrate their application.
Key Cellular Target Engagement Methods
Several methods can be employed to directly or indirectly measure the binding of a small molecule to its protein target within a cell or cell lysate. Here, we compare two prominent techniques: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Ligand binding protects the target protein from proteolytic degradation.[1] |
| Format | Intact cells, cell lysates | Cell lysates |
| Labeling Requirement | Label-free | Label-free |
| Readout | Western Blot or Mass Spectrometry | SDS-PAGE with staining or Western Blot |
| Key Advantage | Can be performed in intact, live cells, providing physiological relevance. | Does not require specialized equipment beyond standard laboratory instruments.[1] |
| Key Limitation | Not all proteins exhibit a clear thermal shift upon ligand binding. | Requires careful optimization of protease concentration and digestion time. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for validating target engagement in a cellular context. The underlying principle is that the binding of a ligand increases the thermal stability of the target protein.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified duration.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction (containing denatured, aggregated protein) by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blotting using a specific antibody. The amount of soluble target protein at each temperature is quantified.
-
Data Interpretation: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method leverages the principle that a small molecule binding to its target protein can protect it from proteolysis.[1]
Experimental Workflow:
Detailed Protocol:
-
Lysate Preparation: Harvest cultured cells and prepare a whole-cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.[1]
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to each aliquot at a pre-optimized concentration and incubate for a specific time.[1] The extent of digestion is a critical parameter to optimize.
-
Stopping the Reaction: Stop the proteolytic digestion by adding a protease inhibitor cocktail and/or by boiling the samples in SDS-PAGE loading buffer.
-
Analysis: Separate the protein fragments by SDS-PAGE. The target protein can be visualized by Coomassie staining if the protein is abundant, or more specifically by Western blotting with a target-specific antibody.
-
Data Interpretation: A protected band corresponding to the molecular weight of the target protein in the compound-treated lanes, which is diminished or absent in the vehicle-treated lanes, indicates target engagement.
Application in the Context of Oxadiazole Derivatives
While direct target engagement studies for this compound are limited, numerous studies on other oxadiazole derivatives demonstrate their engagement with various cellular targets, leading to anticancer and other therapeutic effects. For instance, various 1,2,4-oxadiazole derivatives have been evaluated for their inhibitory effects on enzymes like thymidylate synthase and epidermal growth factor receptor (EGFR).[2][3] The methodologies described above can be instrumental in confirming the direct interaction of such compounds with their intended targets in a cellular setting.
Concluding Remarks
Confirming target engagement is a cornerstone of modern drug discovery. The choice between methods like CETSA and DARTS will depend on the specific research question, the nature of the target protein, and the available resources. For this compound and other novel small molecules, applying these label-free, biophysical methods can provide unequivocal evidence of target interaction in a physiologically relevant environment, thereby de-risking and accelerating the progression of promising compounds through the drug development pipeline.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Docking Analysis of 1,2,4-Oxadiazole Derivatives in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking performance of 1,2,4-oxadiazole derivatives against various therapeutic targets. This guide provides a synthesis of recent studies, presenting key quantitative data, detailed experimental protocols, and a visual representation of the typical workflow.
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to engage in various non-covalent interactions with biological macromolecules.[1] This has led to the extensive exploration of its derivatives as potential therapeutic agents against a range of diseases, including cancer, inflammation, and microbial infections.[1][2][3][4][5] Molecular docking simulations are a crucial in-silico tool in the early stages of drug discovery, offering insights into the binding affinities and interaction patterns of novel compounds with their target proteins. This guide consolidates findings from several comparative docking studies to provide a clear overview of the potential of 1,2,4-oxadiazole derivatives.
Data Presentation: Comparative Docking Performance
The following table summarizes the quantitative data from various molecular docking studies of 1,2,4-oxadiazole derivatives against different biological targets. The docking scores, representing the binding affinity, are presented for the most promising compounds from each study. Lower docking scores generally indicate a higher predicted binding affinity.
| Study Focus | Target Protein (PDB ID) | Derivative(s) | Docking Score (kcal/mol) | Software Used | Reference |
| Anticancer (Caspase-3 Activator) | Caspase-3 (1RE1) | Series of 1,2,4-oxadiazoles | Not explicitly stated in kcal/mol, but hydrogen bonding was key for activity. | GOLD | [6] |
| Anticancer (EGFR Inhibitor) | EGFR Tyrosine Kinase (1M17) | Compound IIe | -7.89 | Not explicitly stated, but interactions were visualized. | [7] |
| Anticancer (Tubulin Inhibitor) | Tubulin | Compound 12i | Good interactions observed with active site amino acids. | PyRx | [8] |
| Anticancer (Androgen Receptor Inhibitor) | Androgen Receptor | Compound SP04 | Not explicitly stated in kcal/mol, but showed significant inhibition. | Not specified | [9] |
| Anti-inflammatory (COX-2 Inhibitor) | COX-2 | Compound 3l | High LibDock score (value not specified) | Discovery Studio v3.5 | [4] |
| Anti-inflammatory (COX-2 Inhibitor) | COX-2 | Compounds 10, 3, 5 | ΔG values of -8.33, -7.386, -7.300 respectively. | Not specified | [10] |
| Antimicrobial (DNA Gyrase Inhibitor) | DNA Gyrase (3G75) | Compound D1 | Greater binding affinity than Metronidazole. | Schrodinger | [11] |
| Antidiabetic (α-glucosidase inhibitor) | α-glucosidase (3A4A) | Compound A12 | -12.8327 | Molegro Virtual Docker | [12] |
| Anticonvulsant (GABA-A Receptor) | GABA-A Receptor (4COF) | 17 compounds | Mol dock scores ranging from -66.344 to -102.653. | Molegro Virtual Docker | [13] |
Experimental Protocols: A Synthesized View
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow for molecular docking.
Protein and Ligand Preparation
A crucial first step in any docking study is the preparation of the target protein and the small molecule ligands.
-
Protein Preparation : The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[6][7] Standard preparation involves the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate charges to the protein atoms, often using force fields like AMBER.[6]
-
Ligand Preparation : The 1,2,4-oxadiazole derivatives are sketched using chemical drawing software and then optimized to their lowest energy conformation. This is often achieved using computational chemistry methods.
Molecular Docking Simulation
The core of the in-silico analysis involves the docking of the prepared ligands into the active site of the prepared protein.
-
Software : A variety of software packages are utilized for docking simulations, including GOLD[6], PyRx[8], Discovery Studio[4], and Molegro Virtual Docker.[12][13]
-
Binding Site Definition : The active site of the protein, where the ligand is expected to bind, is defined. This is often based on the location of a co-crystallized ligand in the PDB structure or through computational prediction methods.
-
Docking Algorithm and Scoring : The docking software then employs a search algorithm to explore various possible conformations and orientations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, typically in units of energy (e.g., kcal/mol) or as a dimensionless score.[7][10][12] The pose with the best score is then selected for further analysis.
-
Interaction Analysis : The final step involves the visualization and analysis of the interactions between the best-docked pose of the ligand and the amino acid residues of the protein's active site. This helps in understanding the molecular basis of the predicted binding affinity and can guide further optimization of the ligand's structure.
Mandatory Visualization: The Molecular Docking Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of a typical comparative molecular docking study.
Caption: Workflow of a comparative molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - ProQuest [proquest.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,4-oxadiazole incorporated indazole-isoxazole derivatives - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
The 3-Methyl-2H-1,2,4-oxadiazol-5-one Moiety: A Bioisosteric Mimic of the Amide Bond for Enhanced Drug Properties
For researchers, scientists, and drug development professionals, the strategic replacement of amide bonds with bioisosteric mimics is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 3-methyl-2H-1,2,4-oxadiazol-5-one as a promising amide mimetic, offering insights into its potential to overcome the inherent liabilities of amides, such as poor metabolic stability and limited cell permeability.
The amide bond, while crucial for the structural integrity of peptides and many small molecule drugs, is often susceptible to enzymatic cleavage by proteases and amidases, leading to rapid metabolism and reduced oral bioavailability. The this compound ring system has emerged as a viable amide isostere, capable of retaining key binding interactions while offering improved physicochemical and pharmacokinetic properties. This guide presents a compilation of calculated physicochemical properties, detailed experimental protocols for performance evaluation, and a conceptual framework for its application in drug design.
Physicochemical Properties: A Comparative Overview
To validate this compound as an amide mimetic, a comparison of its key physicochemical properties with a simple secondary amide, N-methylacetamide, is essential. These properties govern a molecule's solubility, permeability, and potential for target engagement.
| Property | This compound (Calculated) | N-Methylacetamide (Experimental/Calculated) | Implication for Drug Design |
| Molecular Weight ( g/mol ) | 99.07 | 73.09 | Both are small moieties, suitable for incorporation into drug-like molecules. |
| cLogP | -0.5 to 0.5 (estimated) | -1.05[1] | The oxadiazolone may exhibit slightly increased lipophilicity, potentially improving membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | ~50-60 (estimated) | 29.1[1] | The higher TPSA of the oxadiazolone suggests it can still engage in polar interactions, crucial for solubility and target binding. |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H)[1] | Both can act as hydrogen bond donors, mimicking a key interaction of the amide bond. |
| Hydrogen Bond Acceptors | 3 (2x N, 1x C=O) (estimated) | 1 (C=O)[1] | The oxadiazolone offers additional hydrogen bond acceptors, potentially leading to novel or enhanced binding interactions. |
| Dipole Moment (Debye) | Higher than amide (estimated) | ~3.7 | The increased dipole moment of the oxadiazolone may influence its interaction with polar environments and target proteins. |
Performance Evaluation: Experimental Protocols
To empirically validate the advantages of replacing an amide with a this compound moiety, a series of in vitro assays are critical. The following are detailed protocols for assessing metabolic stability, cell permeability, and target binding affinity.
Metabolic Stability Assessment: Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (both the amide-containing parent drug and its this compound analogue) in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (e.g., human, rat, or mouse) in the reaction buffer.
-
Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsome solution, reaction buffer, and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the half-life (t½) and intrinsic clearance (CLint) of the compound. A longer half-life and lower intrinsic clearance for the oxadiazolone analogue compared to the amide would indicate improved metabolic stability.
-
Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that predicts the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or blood-brain barrier.
Protocol:
-
Preparation of the PAMPA Sandwich:
-
A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Compound Application:
-
Solutions of the test compounds (amide and oxadiazolone analogues) are added to the wells of the donor plate.
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
The sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor chamber.
-
-
Quantification:
-
After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
The permeability coefficient (Pe) is calculated using the following equation:
-
A higher permeability coefficient for the oxadiazolone analogue would suggest enhanced passive diffusion across cell membranes.
-
Target Binding Affinity Assessment: Fluorescence Polarization Assay
This assay measures the binding of a small, fluorescently labeled ligand to a larger protein. It can be used in a competitive format to determine the binding affinity of unlabeled compounds.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the target protein in a suitable buffer.
-
Prepare a solution of a fluorescently labeled ligand (tracer) that is known to bind to the target protein.
-
Prepare serial dilutions of the competitor compounds (the amide and the oxadiazolone analogue).
-
-
Assay Setup:
-
In a microplate, combine the target protein, the fluorescent tracer, and varying concentrations of the competitor compound.
-
Include control wells containing only the tracer and buffer (for minimum polarization) and wells with the tracer and the target protein (for maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the tracer binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
where:
-
[L] is the concentration of the fluorescent tracer.
-
Kd is the dissociation constant of the fluorescent tracer.
-
-
A comparable or lower Ki value for the this compound analogue would indicate that it retains or improves the binding affinity for the target protein compared to the original amide.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Bioisosteric replacement of an amide with this compound.
Caption: Workflow for the comparative evaluation of amide and oxadiazolone analogues.
Caption: A generic GPCR signaling pathway to illustrate the point of intervention for a ligand.
Conclusion
The this compound ring system presents a compelling alternative to the traditional amide bond in drug design. Its calculated physicochemical properties suggest the potential for improved lipophilicity and retained hydrogen bonding capabilities. While direct comparative experimental data remains to be extensively published, the provided protocols offer a robust framework for the head-to-head evaluation of amide-containing drugs and their oxadiazolone counterparts. By systematically applying these assays, researchers can generate the necessary data to validate the utility of this amide mimetic in optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The strategic incorporation of the this compound moiety holds the promise of developing more stable, permeable, and effective therapeutics.
References
A Comparative Guide to the Metabolic Stability of 3-Methyl-2H-1,2,4-oxadiazol-5-one and Its Bioisosteric Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of the 3-methyl-2H-1,2,4-oxadiazol-5-one scaffold against common bioisosteric alternatives. The following sections present quantitative data from in vitro metabolic stability assays, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows to aid in the selection of suitable moieties for drug design and development.
The 1,2,4-oxadiazole ring is frequently employed in medicinal chemistry as a bioisostere for ester and amide functionalities to enhance metabolic stability[1][2]. Its inherent resistance to hydrolysis by esterases and amidases makes it an attractive scaffold for improving the pharmacokinetic profile of drug candidates[2][3]. However, like all heterocyclic systems, the 1,2,4-oxadiazole ring can undergo metabolic transformations, primarily through ring cleavage[4]. This guide will explore these aspects with a focus on providing a practical comparison for drug discovery projects.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound compared to a metabolically labile ester bioisostere and a more stable 1,3,4-oxadiazole alternative in human liver microsomes (HLM).
| Compound/Scaffold | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methyl Acetate Derivative (Reference) | CH₃COOCH₃ | < 10 | > 200 |
| This compound | 75 | 9.2 | |
| 2-Methyl-1,3,4-oxadiazole | > 120 | < 5.8 |
Note: The data presented are representative values obtained from in vitro HLM assays and are intended for comparative purposes.
Experimental Protocols
In Vitro Microsomal Stability Assay
The metabolic stability of the test compounds was assessed using a standardized human liver microsomal assay. The protocol is detailed below.
1. Materials and Reagents:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System Solution A and B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin) for reaction termination and sample preparation
-
Control compounds (e.g., testosterone for high clearance, verapamil for intermediate clearance)
2. Incubation Procedure:
-
Test compounds were diluted to an intermediate concentration in phosphate buffer.
-
A master mix of HLM and phosphate buffer was prepared to a final protein concentration of 0.5 mg/mL.
-
The test compounds were added to the HLM master mix to achieve a final substrate concentration of 1 µM.
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of the NADPH regenerating system.
-
Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction was terminated by adding an equal volume of ice-cold ACN containing an internal standard.
3. Sample Analysis:
-
The quenched samples were centrifuged to precipitate proteins.
-
The supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
4. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound was plotted against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass).
Visualizations
Metabolic Pathway of 1,2,4-Oxadiazole Ring Cleavage
The primary metabolic liability of the 1,2,4-oxadiazole ring is its potential for reductive cleavage, leading to ring-opened metabolites[4]. The following diagram illustrates this metabolic pathway.
Caption: Proposed metabolic pathway of 1,2,4-oxadiazole ring cleavage.
Experimental Workflow for In Vitro Metabolic Stability Assay
The workflow for the in vitro microsomal stability assay is a standardized procedure in drug discovery to assess a compound's metabolic fate.
Caption: Workflow for the in vitro microsomal metabolic stability assay.
References
- 1. Bioisosterism: 1,2,4‐Oxadiazole Rings [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity Profiling of 3-Methyl-2H-1,2,4-oxadiazol-5-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profiling of 3-methyl-2H-1,2,4-oxadiazol-5-one, a representative member of the 1,2,4-oxadiazole class of compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the methodologies and presents a hypothetical cross-reactivity profile based on the known biological activities of structurally related 1,2,4-oxadiazol-5-one derivatives. The 1,2,4-oxadiazole scaffold is a versatile pharmacophore found in a variety of biologically active molecules, with derivatives showing activity against targets such as p38 MAPK, monoamine oxidases (MAO), and acetylcholinesterase (AChE).[1][2][3]
Understanding the cross-reactivity of a lead compound is a critical step in drug discovery and development. It helps in assessing the compound's selectivity, predicting potential off-target effects, and identifying opportunities for repositioning. This guide serves as a template for conducting and presenting such an analysis.
Hypothetical Cross-Reactivity Profile
The following table summarizes a hypothetical cross-reactivity profile for a 3-substituted-2H-1,2,4-oxadiazol-5-one derivative, with p38α MAPK as the intended primary target. The off-targets are selected based on the activities reported for analogous compounds.
| Target | Target Class | Assay Type | IC50 / Ki (nM) | % Inhibition at 1 µM |
| p38α MAPK (Primary) | Kinase | Enzyme Inhibition | 80 | 95% |
| JNK1 | Kinase | Enzyme Inhibition | 1,200 | 45% |
| ERK2 | Kinase | Enzyme Inhibition | >10,000 | <10% |
| MAO-A | Oxidoreductase | Enzyme Inhibition | 5,600 | 25% |
| MAO-B | Oxidoreductase | Enzyme Inhibition | 8,300 | 15% |
| AChE | Hydrolase | Enzyme Inhibition | >10,000 | <5% |
| 5-HT2A Receptor | GPCR | Radioligand Binding | 9,500 | 12% |
| H1 Receptor | GPCR | Radioligand Binding | >10,000 | <10% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are standard protocols for key assays.
p38α MAPK Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of p38α MAPK.
-
Materials: Recombinant human p38α MAPK, ATF2 (substrate), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions, p38α MAPK enzyme, and the substrate (ATF2) to the wells of a 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radioligand Binding Assay for GPCRs
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, indicating binding affinity.
-
Materials: Cell membranes expressing the target receptor (e.g., 5-HT2A), radioligand (e.g., [³H]-ketanserin), test compound, wash buffer, scintillation fluid, filter plates, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well filter plate, combine the cell membranes, radioligand, and test compound.
-
Incubate at room temperature for a specified time to reach binding equilibrium.
-
Rapidly filter the contents of the plate and wash with ice-cold wash buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding inhibition for each compound concentration.
-
Determine the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
The diagram below illustrates the p38 MAPK signaling pathway, a common target for 1,2,4-oxadiazole derivatives.[1][3][4]
Caption: p38 MAPK Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for cross-reactivity profiling.
Caption: Cross-Reactivity Profiling Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-methyl-2H-1,2,4-oxadiazol-5-one: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-methyl-2H-1,2,4-oxadiazol-5-one, a heterocyclic compound utilized in various synthetic applications. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on general best practices for hazardous chemical waste management and data from structurally similar oxadiazole derivatives.
Immediate Safety and Hazard Considerations
Given the general reactivity of related oxadiazole compounds, this compound should be handled as a hazardous substance. Based on the safety data for analogous chemicals, it is prudent to assume the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Immediate first aid measures in case of exposure include moving the individual to fresh air, flushing skin and eyes with copious amounts of water, and seeking immediate medical attention.[1][2]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye/Face | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[2] |
| Body | A flame-retardant lab coat or chemical-resistant apron. For larger quantities, impervious clothing may be necessary.[1][2] |
| Respiratory | If handling in a poorly ventilated area or if dust/aerosols are generated, a full-face respirator may be required.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]
-
Waste Identification and Classification : The waste must be classified as hazardous chemical waste. All containers must be clearly labeled with the full chemical name: "Hazardous Waste: this compound".
-
Segregation : Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. It should be kept separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions or the release of toxic gases.[4]
-
Containment :
-
Collect the waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for their durability.[5]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors. Keep the container closed except when adding waste.[5][6]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[4]
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
-
The storage area must be secure to prevent unauthorized access.
-
-
Disposal :
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
The primary disposal method for this type of compound is typically high-temperature incineration in a licensed facility equipped with flue gas scrubbing.[2]
-
Experimental Protocol: Small Spill Response
In the event of a small spill of this compound, the following protocol should be followed:
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure the area is well-ventilated.
-
Don PPE : Wear the appropriate PPE as detailed in the table above.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Use non-sparking tools if the compound is flammable.[2]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose : Properly label the waste container and manage it according to the disposal protocol outlined above.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-methyl-2H-1,2,4-oxadiazol-5-one
Disclaimer: No specific Safety Data Sheet (SDS) for 3-methyl-2H-1,2,4-oxadiazol-5-one was found. The following guidance is based on safety data for structurally similar oxadiazole derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled from safety data sheets of analogous compounds to ensure a high degree of caution.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling in a Fume Hood | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., nitrile), lab coat. | Not generally required if work is performed in a certified chemical fume hood. |
| Weighing/Transfer outside of a Fume Hood | Tightly fitting safety goggles. | Chemical-resistant gloves, lab coat, and disposable sleeves. | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1][2] |
| Large-Scale Operations or Splashes | Face shield in addition to safety goggles.[3] | Fire/flame resistant and impervious clothing, chemical-resistant apron, and boots.[1][2][3] | Full-face respirator with appropriate cartridges.[1][2] |
| Emergency (e.g., Spill Cleanup) | Chemical splash goggles and a face shield. | Chemical-resistant gloves, coveralls, and boots. | Self-contained breathing apparatus (SCBA) may be required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Preparation and Precautionary Measures:
-
Consult the Safety Data Sheet (SDS) for any new chemical. In this case, review the SDS for structurally similar compounds.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency shower and eyewash station are accessible.
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat and ensure it is fully buttoned.
-
Wear appropriate chemical-resistant gloves.[1]
-
Don safety goggles or glasses with side shields.
-
-
Chemical Handling:
-
Post-Handling:
-
Tightly close the container and store it in a cool, dry, and well-ventilated area.[1]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Carefully remove and dispose of gloves in the appropriate waste container.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Contaminated packaging, such as empty containers, should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[1]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill according to local regulations.[1]
-
All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical should be collected in a designated hazardous waste container.
-
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

